2-Chloro-6-nitrobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVXBESIHVJEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148060 | |
| Record name | Benzamide, 2-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107485-64-3 | |
| Record name | Benzamide, 2-chloro-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Chloro-6-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Chloro-6-nitrobenzamide. Due to the limited availability of experimental data for this specific compound, this guide also includes information on its key precursor, 2-Chloro-6-nitrobenzoic acid, and outlines general synthetic methodologies. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.
Core Chemical Properties and Identifiers
This compound is a substituted aromatic amide with the chemical formula C₇H₅ClN₂O₃. The presence of a chloro and a nitro group on the benzene ring, ortho to the amide functionality, significantly influences its chemical reactivity and potential biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 107485-64-3 |
| Molecular Formula | C₇H₅ClN₂O₃ |
| Molecular Weight | 200.58 g/mol |
| IUPAC Name | This compound |
Physicochemical Properties
Experimental data on the physical properties of this compound is not extensively reported in publicly available literature. The data presented below is a combination of calculated values and information available for structurally similar compounds, which can provide useful estimations. For comparison, the properties of its immediate precursor, 2-Chloro-6-nitrobenzoic acid, are also included.
Table 2: Physicochemical Data
| Property | This compound (Predicted/Inferred) | 2-Chloro-6-nitrobenzoic Acid (Experimental) |
| Melting Point | Data not available | 158-161 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to have moderate solubility in polar organic solvents. Limited solubility in water is predicted. | Soluble in ethanol, ether, and hot water. |
| Appearance | Likely a solid at room temperature. | Crystalline solid. |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 2-Chloro-6-nitrobenzoic Acid
The primary starting material for the synthesis of this compound is 2-Chloro-6-nitrobenzoic acid. A common method for its preparation is the oxidation of 2-chloro-6-nitrotoluene.
Experimental Protocol: Oxidation of 2-chloro-6-nitrotoluene
-
Reactants: 2-chloro-6-nitrotoluene, potassium permanganate (KMnO₄), and a suitable base (e.g., potassium hydroxide).
-
Procedure: A mixture of 2-chloro-6-nitrotoluene and potassium permanganate in an aqueous basic solution is heated under reflux. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the 2-chloro-6-nitrobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Proposed Synthesis of this compound
The conversion of 2-chloro-6-nitrobenzoic acid to this compound can be achieved through a two-step process involving the formation of an acyl chloride followed by amination.
Logical Workflow for the Synthesis of this compound
An In-depth Technical Guide to 2-Chloro-6-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on 2-Chloro-6-nitrobenzamide. It is important to note that publicly accessible, in-depth experimental data specifically for this compound is limited. Therefore, some sections of this guide, particularly concerning detailed experimental protocols and biological activity, are based on established principles of organic chemistry and data from structurally related compounds. All information presented should be considered in this context and is intended for research and informational purposes only.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is an aromatic compound containing a benzene ring substituted with a chloro group, a nitro group, and a carboxamide group at positions 2, 6, and 1, respectively.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 2-Chloro-5-nitrobenzamide | 2-Nitrobenzamide |
| Molecular Formula | C₇H₅ClN₂O₃ | C₇H₅ClN₂O₃ | C₇H₆N₂O₃ |
| Molecular Weight | 200.58 g/mol | 200.58 g/mol [1] | 166.13 g/mol [2] |
| CAS Number | 107485-64-3 | 16588-15-1[1] | 610-15-1[2] |
| Appearance | Predicted: Crystalline solid | Not specified | Not specified |
| Melting Point | Not available | Not available | Not available |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols. | Not specified | Not specified |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic approach would start from the commercially available 2-chloro-6-nitrobenzoic acid. This starting material can be converted to the more reactive acyl chloride, which is then reacted with ammonia to yield the final product, this compound.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-6-nitrobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-6-nitrobenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-6-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a solution of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Continue the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Predicted Spectroscopic Data
While experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (3H) in the range of 7.5-8.5 ppm. Two broad singlets for the amide protons (-CONH₂) in the range of 7.0-8.0 ppm. |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm). Aromatic carbons (~120-150 ppm), including carbons attached to the chloro and nitro groups which would be deshielded. |
| IR (cm⁻¹) | N-H stretching of the amide group (~3400 and ~3200 cm⁻¹, two bands for primary amide). C=O stretching of the amide (~1680 cm⁻¹). N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹). C-Cl stretching (~750 cm⁻¹). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 200 and 202 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely show loss of NH₂, NO₂, and Cl. |
Potential Biological Activity and Mechanism of Action (Hypothetical)
Specific biological activity data for this compound is not currently available in the public domain. However, the benzamide scaffold, particularly when substituted with nitro and chloro groups, is present in many compounds with a wide range of biological activities.[3][4] Therefore, it is plausible that this compound could exhibit one or more of the following activities.
Potential Antimicrobial Activity
Nitroaromatic compounds are known for their antimicrobial properties.[4] The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to form reactive nitrogen species. These radical species can induce cellular damage by reacting with DNA, proteins, and lipids, ultimately leading to cell death. The presence of the chloro group may further enhance this activity.
Potential Anticancer Activity
Several benzamide derivatives have been investigated as potential anticancer agents.[5] The proposed mechanisms are varied and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways. The nitro group can make the compound a substrate for nitroreductases, which are often overexpressed in hypoxic tumor environments, leading to targeted activation of the drug.
Hypothetical Signaling Pathway Inhibition
Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways involved in inflammation and cancer. One such pathway is the NF-κB signaling cascade, which is a critical regulator of the inflammatory response and cell survival.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a chemical entity with a well-defined structure. While specific experimental data regarding its synthesis, characterization, and biological activity are scarce in the public literature, its structural features suggest potential for further investigation. The presence of the nitrobenzamide core, a known pharmacophore, warrants exploration of its antimicrobial, anticancer, and anti-inflammatory properties.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol for this compound.
-
Thoroughly characterizing the compound using modern spectroscopic and analytical techniques (NMR, IR, MS, and elemental analysis).
-
Screening the compound for a wide range of biological activities, including but not limited to, antimicrobial and anticancer assays.
-
If promising activity is identified, further studies should be conducted to elucidate its mechanism of action and to explore structure-activity relationships through the synthesis of related derivatives.
This in-depth guide, while highlighting the current knowledge gaps, provides a solid foundation and a theoretical framework for researchers and scientists interested in exploring the potential of this compound in drug discovery and development.
References
- 1. Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-6-nitrobenzamide molecular weight and formula
This document provides the chemical formula and molecular weight for 2-Chloro-6-nitrobenzamide, a substituted aromatic compound of interest in various research applications. The data presented is based on its structural isomer, 2-Chloro-5-nitrobenzamide, as they share the same atomic composition.
Chemical Properties
For researchers and drug development professionals, the fundamental properties of a molecule are critical for experimental design and data interpretation. As positional isomers, this compound and its counterparts (such as 2-chloro-5-nitrobenzamide) have identical atomic compositions, resulting in the same molecular formula and molecular weight.
The key quantitative data for this compound is summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₅ClN₂O₃ | [1][2] |
| Molecular Weight | 200.58 g/mol | [1][2] |
| Monoisotopic Mass | 199.9988697 Da | [2] |
Note: The experimental protocols for determining molecular weight and formula, such as mass spectrometry and elemental analysis, are standard foundational techniques in analytical chemistry and are not detailed here. No signaling pathways or complex experimental workflows are associated with these fundamental properties, therefore visualizations using DOT script are not applicable to this specific topic.
References
Synthesis pathway for 2-Chloro-6-nitrobenzamide from 2-chloro-6-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for 2-Chloro-6-nitrobenzamide, starting from 2-chloro-6-nitrobenzoic acid. The described methodology is based on well-established principles of organic synthesis, focusing on a robust and widely applicable two-step process involving the formation of an acyl chloride intermediate followed by amidation. This document provides detailed experimental protocols, quantitative data expectations, and a visual representation of the synthesis pathway to support research and development activities.
Synthesis Pathway Overview
The conversion of 2-chloro-6-nitrobenzoic acid to this compound is most commonly achieved through a two-step process. The initial step involves the activation of the carboxylic acid functional group by converting it into a more reactive acyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂). The subsequent step involves the reaction of the newly formed acyl chloride with an ammonia source, typically aqueous ammonium hydroxide, to yield the desired amide. This method is favored for its high efficiency and the relative ease of purification of the final product.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound from 2-chloro-6-nitrobenzoic acid. The data is based on analogous reactions and represents expected outcomes under optimized conditions.
| Parameter | Value |
| Starting Material | 2-Chloro-6-nitrobenzoic acid |
| Final Product | This compound |
| Molecular Formula | C₇H₅ClN₂O₃ |
| Molecular Weight | 200.58 g/mol |
| Reaction Type | Acyl Chloride Formation followed by Amidation |
| Activating Agent | Thionyl Chloride (SOCl₂) |
| Ammonia Source | Concentrated Ammonium Hydroxide (NH₄OH) |
| Solvent (Step 1) | Toluene or Dichloromethane (DCM) |
| Reaction Temperature (Step 1) | Reflux (e.g., 80-90°C for toluene) |
| Reaction Temperature (Step 2) | 0°C to room temperature |
| Typical Yield | >85% |
| Purity (Typical) | >98% (after recrystallization) |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 2-chloro-6-nitrobenzoic acid.
Materials and Equipment:
-
2-chloro-6-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 2-Chloro-6-nitrobenzoyl chloride
-
In a fume hood, add 2-chloro-6-nitrobenzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (approximately 5-10 mL per gram of starting material) to the flask.
-
Carefully add thionyl chloride (2.0 eq) to the suspension.
-
Fit the flask with a reflux condenser and a drying tube containing calcium chloride.
-
Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.
-
Maintain reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by observing the dissolution of the solid starting material.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-6-nitrobenzoyl chloride, a yellowish solid, can be used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool the flask containing the crude 2-chloro-6-nitrobenzoyl chloride in an ice bath.
-
Slowly and carefully add concentrated ammonium hydroxide (a sufficient excess) to the flask with vigorous stirring. Caution: This reaction is exothermic and will generate fumes. Perform this step in a well-ventilated fume hood.
-
Continue stirring the mixture in the ice bath for 30-60 minutes. A precipitate of this compound will form.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final this compound as a solid.
-
Dry the purified product under vacuum.
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound from 2-chloro-6-nitrobenzoic acid.
Caption: Reaction scheme for the synthesis of this compound.
An In-depth Technical Guide to 2-Chloro-6-nitrobenzamide: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Quantitative data for 2-Chloro-6-nitrobenzamide is not available. However, the table below presents the physicochemical properties of structurally similar compounds to provide a comparative reference.
| Property | 2-Chloro-6-nitrobenzaldehyde[3][4][5] | 2-Chloro-6-nitrobenzoic acid[6] | 2-Chloro-5-nitrobenzamide[7] | 2-Nitrobenzamide[8] |
| CAS Number | 6361-22-4 | 5344-49-0 | 16588-15-1 | 610-15-1 |
| Molecular Formula | C₇H₄ClNO₃ | C₇H₄ClNO₄ | C₇H₅ClN₂O₃ | C₇H₆N₂O₃ |
| Molecular Weight ( g/mol ) | 185.56 | 201.56 | 200.58 | 166.13 |
| Melting Point (°C) | 69 - 71 | Not available | Not available | 174-178 |
| Boiling Point (°C) | Not available | Not available | Not available | 317 |
| Appearance | White or brown powder or chunks | Not available | Not available | Not available |
Synthesis of this compound and Derivatives
The synthesis of this compound can be inferred from standard organic chemistry reactions. A plausible synthetic route would involve the amidation of 2-chloro-6-nitrobenzoic acid. Furthermore, the resulting this compound can serve as a scaffold for creating a diverse library of derivatives through nucleophilic substitution at the chloro position.[2][9]
This protocol describes a general method for the synthesis of a library of N-substituted derivatives from a precursor like N-(2-chloroacetyl)-3-nitrobenzamide, which is analogous to the reactivity expected from this compound.[10]
Materials:
-
N-(2-chloroacetyl)-3-nitrobenzamide (1.0 eq)
-
A library of primary or secondary amines (1.1 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Dioxane
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-(2-chloroacetyl)-3-nitrobenzamide in anhydrous dioxane.
-
Add the desired amine to the solution.[10]
-
Add triethylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.[10]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure N-substituted derivative.[10]
Caption: Synthetic workflow for this compound and its derivatives.
Potential Biological Activities and Applications
While no specific biological data for this compound has been published, its structural motifs are present in compounds with a range of biological activities.[11] The chloroacetyl group can act as an electrophile, enabling covalent modification of target proteins, a strategy used in designing irreversible inhibitors.[1][12] The nitrobenzamide scaffold is found in molecules with antimicrobial, anticancer, and anti-inflammatory properties.[1][11]
Antimicrobial Activity: Nitroaromatic compounds are known to have antimicrobial effects. Their mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular components.[13] Derivatives of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide have shown moderate to high antibacterial activity.[13]
Anticancer Activity: The chloroacetamide moiety is a known pharmacophore in anticancer drug design.[11] The potential for this compound derivatives to act as covalent inhibitors of enzymes crucial for cancer cell proliferation, such as glutathione S-transferases (GSTs), makes them promising candidates for anticancer drug development.[1]
Enzyme Inhibition: The electrophilic nature of the chloroacetyl group makes compounds like this compound potential irreversible inhibitors of enzymes with nucleophilic residues (e.g., cysteine) in their active sites.[1] For example, related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been shown to inhibit α-glucosidase and α-amylase, suggesting potential applications in managing diabetes.[1][10]
| Compound Class | Biological Activity | Potential Application |
| Nitrobenzamide derivatives | Antimicrobial | Development of new antibiotics[11] |
| Chloroacetamide derivatives | Anticancer | Targeted covalent inhibitors for cancer therapy[1][11] |
| Nitrobenzamide derivatives | Anti-inflammatory | Modulation of inflammatory pathways[11] |
| Substituted nitrobenzamides | Enzyme Inhibition (α-glucosidase, α-amylase) | Management of diabetes[1] |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of compounds like this compound and its derivatives.
This protocol assesses the cytotoxic effects of a compound on a cancer cell line.[12]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
96-well plate
-
This compound derivative dissolved in DMSO
-
Resazurin-based viability reagent
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[12]
-
Prepare serial dilutions of the test compound in the complete medium.
-
Replace the medium in the wells with the compound dilutions and include a vehicle control (DMSO).[12]
-
Incubate the plate for 72 hours.[12]
-
Add the resazurin-based viability reagent to each well and incubate for 2-4 hours.[12]
-
Measure the fluorescence or absorbance to determine cell viability.
This protocol determines the inhibitory activity of a compound against α-glucosidase.[10]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
100 mM phosphate buffer (pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM)
-
Test compound dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 10 µL of the test compound solution at various concentrations to a 96-well microplate.[10]
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding 50 µL of the pNPG solution and incubate for a further 20 minutes at 37°C.[10]
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
This workflow outlines a general procedure for identifying the protein targets of a covalent inhibitor.[12]
Caption: General proteomics workflow for identifying protein targets.
Hypothetical Signaling Pathway Modulation
Based on the activities of related compounds, derivatives of this compound could potentially modulate inflammatory signaling pathways such as the NF-κB pathway.[2] Covalent inhibition of a key kinase in this pathway could lead to a downstream anti-inflammatory response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 147750010 [thermofisher.com]
- 6. 2-Chloro-6-nitrobenzoic acid | C7H4ClNO4 | CID 79287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Spectral Data Analysis of 2-Chloro-6-nitrobenzamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-6-nitrobenzamide, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Summary of Spectral Data
The following tables summarize the predicted spectral data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 7.8 | m | 3H | Aromatic Protons |
| ~7.6 | br s | 2H | Amide Protons (-CONH₂) |
Note: Predicted chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~148 | C-NO₂ |
| ~135 | C-Cl |
| ~133 | Aromatic CH |
| ~130 | Aromatic CH |
| ~125 | Aromatic C-C(O)NH₂ |
| ~124 | Aromatic CH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1600 | Medium | N-H Bend (Amide II) |
| ~1530 | Strong | N-O Asymmetric Stretch (Nitro) |
| ~1350 | Strong | N-O Symmetric Stretch (Nitro) |
| ~780 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 200/202 | High | [M]⁺ (Molecular Ion) |
| 184/186 | Moderate | [M-NH₂]⁺ |
| 154/156 | Moderate | [M-NO₂]⁺ |
| 138 | Moderate | [M-NH₂-Cl]⁺ |
| 110 | High | [C₆H₄Cl]⁺ |
| 75 | Moderate | [C₆H₃]⁺ |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be noted, as it can influence chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Gas Chromatography:
-
Inject the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the compound from any impurities.
-
Employ a temperature program to ensure elution of the compound.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the EI source of the mass spectrometer.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, showing the relative abundance of the different fragment ions.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Caption: Experimental workflow for obtaining spectral data.
Potential Biological Activities of Nitrobenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzamide derivatives are a class of organic compounds that have emerged as a significant area of interest in medicinal chemistry due to their wide spectrum of biological activities. The presence of a nitro group on the benzamide scaffold imparts unique electronic properties that can modulate the molecule's interaction with various biological targets. This technical guide provides a comprehensive overview of the multifaceted biological potential of nitrobenzamide derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising field.
Anticancer Activity
Nitrobenzamide derivatives have demonstrated considerable potential as anticancer agents, primarily through the inhibition of key enzymes involved in DNA repair and cell division, as well as the induction of apoptosis.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Certain nitrobenzamide derivatives have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks.[1] By inhibiting PARP in cancer cells that already have deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), these compounds can lead to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.[1][2]
| Compound | Target | IC50 (nM) | Cell Line |
| 3-Nitrobenzamide | PARP-1 | 3300 | Cell-free |
| 4-Iodo-3-nitrobenzamide | PARP-1 | - | - |
Data sourced from multiple studies.[3]
Tubulin Polymerization Inhibition
Another important anticancer mechanism of some nitrobenzamide derivatives is the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption can lead to cell cycle arrest and apoptosis.[5][6]
| Compound | Cancer Cell Line | IC50 (nM) |
| 20b | A549 (Lung) | 12 |
| 20b | HCT116 (Colon) | 15 |
| 20b | MCF-7 (Breast) | 27 |
| 20b | K562 (Leukemia) | 13 |
Data for N-benzylbenzamide derivative 20b.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of nitrobenzamide derivatives on cancer cell lines.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the nitrobenzamide derivative in the culture medium.
-
The existing medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compound. A vehicle control (e.g., DMSO) should be included.[8]
-
The plate is incubated for 48-72 hours.[8]
-
-
MTT Assay:
-
Data Analysis:
Antimicrobial Activity
Nitrobenzamide derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacteria, including mycobacteria.
Antimycobacterial Activity
Several nitrobenzamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[9] The mechanism of action for some of these compounds is believed to involve the inhibition of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.[9]
| Compound Series | N-alkyl Chain Length | MIC (ng/mL) |
| 3,5-dinitro | C4-C16 | 16 - >2000 |
| 3-nitro-5-trifluoromethyl | C4-C16 | 16 - >2000 |
Data for N-alkyl nitrobenzamides against M. tuberculosis.[9]
General Antibacterial and Antifungal Activity
Derivatives of 4-nitrobenzamide have also been synthesized and shown to possess broader antibacterial and antifungal activities.[10][11]
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum:
-
A standardized microbial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism.[12]
-
-
Serial Dilution:
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
-
Anti-inflammatory Activity
Nitrobenzamide derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB.[14][15]
Inhibition of Pro-inflammatory Mediators
Certain nitro-substituted benzamides have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[15]
| Compound | Assay | IC50 (µM) |
| Compound 5 | NO Production Inhibition | 3.7 |
| Compound 6 | NO Production Inhibition | 5.3 |
Data for nitro-substituted benzamide derivatives in LPS-stimulated RAW264.7 macrophages.[15]
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of some benzamides are attributed to their ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.[18]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol describes the measurement of nitric oxide production in LPS-stimulated macrophages.
-
Cell Culture:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.[19]
-
-
Compound Treatment and Stimulation:
-
Griess Assay:
-
The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[19]
-
-
Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[19]
-
Conclusion
Nitrobenzamide derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-supported by the existing literature. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel nitrobenzamide derivatives is warranted to fully realize their therapeutic potential.
References
- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Navigating the Data Gap: GHS Hazard and Safety Profile of 2-Chloro-6-nitrobenzamide and Structurally Related Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard and safety information for 2-Chloro-6-nitrobenzamide. However, a comprehensive search of publicly available safety data sheets (SDS) and chemical databases reveals a significant data gap for this specific compound. There is no readily accessible, specific toxicological or GHS classification data for this compound.
In light of this, this document provides a detailed analysis of structurally related compounds to infer potential hazards. The information presented herein is intended to guide researchers in preliminary safety assessments and to underscore the necessity of empirical testing for any new or uncharacterized compound. The primary focus is on isomers and analogues, including 2-chloro-4-nitrobenzamide and 2-chloro-5-nitrobenzamide, for which GHS data is available. All quantitative data from related compounds is summarized in structured tables for comparative analysis.
Introduction: The Challenge of Uncharacterized Compounds
In drug discovery and chemical research, scientists frequently synthesize or handle novel compounds for which complete hazard information is not yet established. This compound is an example of such a molecule. While its structure—a chlorinated and nitrated aromatic amide—suggests potential biological activity and associated hazards, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach. This guide provides a framework for evaluating potential risks by examining available data on closely related chemical structures.
GHS Hazard Profile of Structurally Related Compounds
Due to the lack of specific data for this compound, the GHS classifications for its isomers and related molecules are presented below. These classifications are based on aggregated data from multiple sources and should be used as a preliminary guide to the potential hazards of this compound.
Table 1: GHS Hazard Classification for Compounds Structurally Related to this compound
| Compound | GHS Pictogram(s) | Signal Word | Hazard Statements | Hazard Class and Category |
| 2-Chloro-5-nitrobenzamide | Irritant | Warning | H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin Irrit. 2 (11.4%)Skin Sens. 1 (88.6%)Eye Irrit. 2A (100%)STOT SE 3 (11.4%)[1] |
| 2-Chloro-4-nitrobenzamide | Warning | Warning | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Acute Oral Toxicity, Category 4Skin Irritation, Category 2Serious Eye Irritation, Category 2Specific target organ toxicity (single exposure), Category 3 |
| 2-Nitrobenzamide | Irritant | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Acute Tox. 4 (Oral)Skin Irrit. 2Eye Irrit. 2ASTOT SE 3 |
| 1-Chloro-2-nitrobenzene | Toxic, Health Hazard, Environmental Hazard | Danger | H301 + H311: Toxic if swallowed or in contact with skinH351: Suspected of causing cancerH411: Toxic to aquatic life with long lasting effects | Acute Tox. 3 (Oral)Acute Tox. 3 (Dermal)Carc. 2Aquatic Chronic 2 |
Note: The percentage values for 2-Chloro-5-nitrobenzamide indicate the notified classification ratio from companies that provide hazard codes to the ECHA C&L Inventory.[1]
Quantitative Toxicological Data from Analogs
Limited quantitative toxicological data is available for closely related compounds. This information is crucial for understanding the potential potency of these hazards.
Table 2: Acute Toxicity Data for a Related Compound
| Compound | Test | Species | Route | Value |
| 1-Chloro-2-nitrobenzene | LD50 | Rat | Oral | 268 mg/kg |
| LD50 | Rabbit | Dermal | 400 mg/kg |
Inferred Hazards and Recommended Precautions for this compound
Based on the data from related compounds, this compound should be handled as a hazardous substance. The following potential hazards should be assumed until empirical data is available:
-
Acute Toxicity: Potential for harm if swallowed or in contact with skin.
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
-
Sensitization: Potential to cause an allergic skin reaction.
-
Chronic Effects: The presence of a nitroaromatic group suggests that the potential for long-term effects, such as carcinogenicity, should not be disregarded without specific data.
Experimental Protocols for Hazard Assessment
When a new chemical entity like this compound is synthesized, a series of standard toxicological and safety assays are typically performed to establish its hazard profile. The methodologies for key initial assessments would include:
Protocol 1: Acute Oral Toxicity (OECD TG 423)
-
Objective: To determine the acute oral toxicity of the test substance.
-
Methodology: A stepwise procedure with the use of a limited number of animals (typically rats). A starting dose is administered to a small group of animals.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered orally by gavage.
-
Animals are observed for signs of toxicity and mortality over a 14-day period.
-
The outcome of the first group determines the dose for the subsequent group (if necessary).
-
-
Endpoint: The LD50 (Lethal Dose, 50%) is estimated, and the GHS classification for acute oral toxicity is determined.
Protocol 2: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
-
Objective: To assess the skin irritation potential of a substance.
-
Methodology: An in vitro method using a reconstructed human epidermis model.
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue model.
-
Following a defined exposure period, the substance is removed by rinsing.
-
The viability of the skin cells is measured, typically using an MTT assay.
-
-
Endpoint: A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
Logical Workflow for GHS Classification
The process of assigning GHS hazard classifications is a logical workflow that integrates data from various sources. The following diagram illustrates this process.
References
The Role of 2-Chloro-6-nitrobenzamide as a Versatile Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrobenzamide is a valuable, yet specialized, chemical intermediate. Its unique structural features—a chlorinated aromatic ring, a nitro group, and an amide functional group—provide a versatile platform for the synthesis of a wide array of complex organic molecules. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring, making it a key building block in the development of novel pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of the synthesis, reactions, and potential applications of this compound and closely related analogues, offering insights for researchers in organic synthesis and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented below. This data is essential for designing and executing chemical reactions, as well as for the purification and characterization of resulting products.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₇H₅ClN₂O₃ | 200.58 | Not available | Not available | Not available |
| 2-Chloro-5-nitrobenzamide | C₇H₅ClN₂O₃ | 200.58[1] | Not available | Not available | 16588-15-1[1] |
| 2-Nitrobenzamide | C₇H₆N₂O₃ | 166.13[2] | 174-178 | Not available | 610-15-1[2] |
| 2-Chloro-6-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.56[3] | 69-71[3] | White or brown powder or chunks[3] | 6361-22-4[3] |
| N-(2-chloroacetyl)-3-nitrobenzamide | C₉H₇ClN₂O₄ | Not available | Not available | Off-white or pale yellow solid[4] | Not available |
Synthesis of Substituted Nitrobenzamides
The synthesis of substituted nitrobenzamides can be achieved through various synthetic routes. A common approach involves the acylation of a corresponding aniline or the amidation of a benzoic acid derivative.
General Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide
A two-step synthesis for a related compound, N-(2-chloroacetyl)-3-nitrobenzamide, is illustrative of the general strategies employed for preparing such molecules.[4]
Part 1: Synthesis of 3-Nitrobenzamide
-
Reaction Setup : 3-nitrobenzoic acid is suspended in toluene in a round-bottom flask.[4]
-
Acyl Chloride Formation : Thionyl chloride is carefully added, and the mixture is heated to reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases.[4]
-
Work-up : The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield 3-nitrobenzoyl chloride.
-
Amidation : The crude 3-nitrobenzoyl chloride is dissolved in a suitable solvent and reacted with an ammonia source to produce 3-nitrobenzamide.
Part 2: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide
-
Reaction Setup : 3-nitrobenzamide is suspended in anhydrous THF under an inert atmosphere and cooled to 0°C.[4]
-
Base Addition : A non-nucleophilic base, such as triethylamine, is slowly added to the suspension.[4]
-
N-Chloroacetylation : A solution of chloroacetyl chloride in anhydrous THF is added dropwise, maintaining the temperature below 5°C.[4]
-
Reaction Progression : The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature for an additional 3-6 hours.[4]
-
Work-up and Purification : The reaction mixture is poured into cold water to precipitate the product. The solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization or silica gel column chromatography.[4]
Caption: Synthetic workflow for N-(2-chloroacetyl)-3-nitrobenzamide.
Reactions of this compound as a Chemical Intermediate
The reactivity of this compound is dictated by its functional groups. The amide can undergo hydrolysis or reduction. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro and chloro groups. The nitro group itself can be reduced to an amine, opening up a plethora of subsequent chemical transformations.
Nucleophilic Aromatic Substitution
The chloro substituent on the aromatic ring is susceptible to displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functionalities to the benzamide scaffold.
Experimental Protocol for Nucleophilic Substitution on a Related Chloro-nitroaromatic Compound:
A general procedure for the nucleophilic substitution of a chloro group on a nitro-activated aromatic ring using an amine is as follows:
-
Reaction Setup : Dissolve the chloro-nitroaromatic compound (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile in a sealed reaction vial.[5]
-
Addition of Nucleophile and Base : Add the desired primary or secondary amine (1.1 equivalents) and a base such as potassium carbonate or diisopropylethylamine (2 equivalents).[5]
-
Reaction Conditions : Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[5]
-
Work-up : After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.[5]
-
Purification : The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Caption: Experimental workflow for nucleophilic aromatic substitution.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which is a key transformation for building more complex molecules, particularly in the synthesis of heterocyclic compounds.
Experimental Protocol for Catalytic Hydrogenation of a Related Nitroaromatic Compound:
The reduction of a nitro group to an amine can be effectively achieved through catalytic hydrogenation.[6]
-
Reactor Preparation : A high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas like nitrogen.[6]
-
Charging the Reactor : The nitroaromatic compound is added to the reactor, followed by a suitable solvent such as methanol.[6]
-
Catalyst Addition : A catalyst, typically 5% Palladium on Carbon (Pd/C), is carefully added to the reaction mixture.[6]
-
Hydrogenation : The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at a set temperature until hydrogen uptake ceases.
-
Reaction Work-up : The reactor is cooled, and the excess hydrogen gas is vented. The mixture is then purged with nitrogen.[6]
-
Catalyst Filtration : The reaction mixture is filtered through a pad of Celite® to remove the catalyst.[6]
-
Solvent Removal : The filtrate is concentrated under reduced pressure to yield the amine product.[6]
Applications in Medicinal Chemistry and Drug Development
Substituted benzamides are a prominent class of compounds with a wide range of biological activities. The chloro and nitro functionalities on the benzamide scaffold serve as important handles for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Derivatives of similar structures have shown promise in targeting key biological pathways implicated in various diseases.[5]
For instance, certain benzamide derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), which are significant targets in cancer and inflammation research.[5] Furthermore, related compounds have been explored for their potential to modulate signaling pathways such as NF-κB and nitric oxide pathways, which are involved in inflammatory responses.[5]
The general structure of this compound makes it an attractive starting point for generating libraries of diverse compounds for biological screening. The reactive sites on the molecule allow for the systematic introduction of various chemical moieties to explore structure-activity relationships (SAR).
Caption: Drug discovery workflow utilizing a core scaffold.
Conclusion
While specific, detailed experimental data for this compound is not extensively available in the public domain, the chemistry of closely related analogues provides a strong foundation for understanding its potential as a versatile chemical intermediate. The strategic placement of the chloro, nitro, and amide groups offers multiple avenues for synthetic elaboration, making it a valuable building block for the creation of novel and complex molecules. Researchers in drug discovery and organic synthesis can leverage the reactivity of this and similar scaffolds to generate diverse chemical libraries for biological screening, ultimately contributing to the development of new therapeutic agents. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic potential.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-6-nitrobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-chloro-6-nitrobenzamide derivatives, valuable scaffolds in medicinal chemistry. This document outlines detailed synthetic protocols, presents key quantitative data, and discusses the potential applications of these compounds, particularly as enzyme inhibitors in therapeutic areas such as oncology.
Introduction
This compound derivatives are a class of organic compounds that have garnered interest in drug discovery due to their versatile chemical nature and potential biological activities. The presence of the chloro and nitro groups on the aromatic ring, combined with the modifiable benzamide moiety, allows for the creation of a diverse library of molecules. These derivatives have been explored for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Their synthesis is typically achieved through the amidation of 2-chloro-6-nitrobenzoic acid or its activated derivatives.
Synthetic Protocols
The synthesis of this compound derivatives primarily involves two key stages: the preparation of the starting material, 2-chloro-6-nitrobenzoic acid, and its subsequent conversion to the desired amide.
Part 1: Synthesis of 2-Chloro-6-nitrobenzoic Acid
2-Chloro-6-nitrobenzoic acid can be synthesized via the oxidation of 2-chloro-6-nitrotoluene.
Experimental Protocol:
-
A mixture of 2-chloro-6-nitrotoluene (0.453 mol), potassium permanganate (1.2 mol), 1 N potassium hydroxide (500 ml), and water (4 liters) is heated to 100°C for 8.5 hours.[1]
-
After standing overnight, an additional portion of potassium permanganate (0.16 mol) is added, and the mixture is heated for another 2.5 hours at 100°C.[1]
-
Unreacted starting material is removed by steam distillation.[1]
-
The remaining reaction solution is filtered, and the filtrate is concentrated by evaporation.[1]
-
The concentrated solution is acidified with hydrochloric acid to precipitate the product.[1]
-
The precipitate is filtered and dried to yield 2-chloro-6-nitrobenzoic acid.[1]
Part 2: Synthesis of N-Substituted this compound Derivatives
The conversion of 2-chloro-6-nitrobenzoic acid to its corresponding amides can be efficiently achieved via an acid chloride intermediate using thionyl chloride.
General Experimental Protocol:
-
Formation of 2-Chloro-6-nitrobenzoyl Chloride: In a round-bottom flask, suspend 2-chloro-6-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene. Add thionyl chloride (2.0 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-6-nitrobenzoyl chloride, which can be used in the next step without further purification.
-
Amide Formation: Dissolve the crude 2-chloro-6-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes the synthesis of various N-substituted benzamide derivatives from their corresponding benzoic acids and amines, illustrating typical yields and reaction conditions.
| Starting Carboxylic Acid | Amine | Coupling Method | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Chlorobenzoic acid | 4-Nitroaniline | EDCI, DMAP | Dichloromethane | 16 h | 60 | [2] |
| Benzoic acid | Diethylamine | Thionyl chloride, Et3N | Dichloromethane | 5 min | 86 | [3] |
| 3-Bromo-5-nitrobenzoic acid | Various amines | Thionyl chloride | Solvent-free | 2-4 h | Good | [4] |
| 4-Aminobenzoic acid | Substituted benzoyl chlorides | Na2CO3 | THF | 6-12 h | 70-85 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the two-part synthesis of N-substituted this compound derivatives.
Potential Signaling Pathway Inhibition: PARP Inhibition
This compound derivatives, by analogy to other benzamide-containing molecules, may act as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality.
Caption: Proposed mechanism of action via PARP inhibition leading to synthetic lethality in cancer cells with deficient homologous recombination repair.
References
- 1. WO2007144639A1 - 2 -oxybenzamide derivatives as parp inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Role of 2-Chloro-6-nitrobenzamide as a Key Intermediate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitrobenzamide is a pivotal chemical intermediate in the landscape of pharmaceutical development. Its unique structural arrangement, featuring a chlorinated and nitrated benzene ring coupled with an amide functional group, renders it a versatile building block for the synthesis of a variety of complex, biologically active molecules. The primary application of this compound in drug discovery lies in its role as a precursor to 2-amino-6-chlorobenzamide through the selective reduction of its nitro group. This transformation unlocks a pathway to a scaffold that is central to the development of targeted therapies, including kinase inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of modern cancer treatment. This document provides a detailed overview of the application of this compound, including experimental protocols for its conversion to a key pharmaceutical intermediate and its subsequent elaboration into advanced drug precursors.
From Intermediate to Active Scaffolds: The Synthetic Pathway
The journey of this compound in pharmaceutical synthesis is primarily centered on its conversion to 2-amino-6-chlorobenzamide. The presence of the amino group in the latter is crucial for subsequent chemical modifications that lead to the final drug molecule.
Caption: Synthetic workflow from this compound to bioactive scaffolds.
Application in the Synthesis of Kinase Inhibitors: The Case of Dasatinib
A significant application of the 2-aminobenzamide scaffold, derivable from this compound, is in the synthesis of kinase inhibitors. These drugs target specific protein kinases, enzymes that are often overactive in cancer cells. While a direct synthesis of the anticancer drug Dasatinib from 2-amino-6-chlorobenzamide is not the most commonly cited route, the core structure of a key Dasatinib intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, shares significant structural similarity with derivatives of 2-aminobenzamides, highlighting the importance of this class of compounds in the design of such inhibitors. The synthesis of Dasatinib and its derivatives often involves the construction of a 2-aminothiazole-5-carboxamide core.
Application in the Synthesis of PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Novel benzamide derivatives have been designed and synthesized as potent PARP-1 inhibitors.[1] The 2-aminobenzamide structure serves as a key pharmacophore in many existing PARP inhibitors.[1] The amino group of 2-amino-6-chlorobenzamide provides a reactive handle for the construction of more complex molecules that can fit into the active site of the PARP enzyme.
Experimental Protocols
Protocol 1: Reduction of this compound to 2-Amino-6-chlorobenzamide
This protocol describes the chemical reduction of the nitro group of this compound to an amino group using iron in the presence of an acid, a common and efficient method.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Filtration apparatus (e.g., Buchner funnel with diatomaceous earth)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 equivalent) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).
-
Addition of Reagents: Add iron powder (typically 3-5 equivalents) and a catalytic amount of glacial acetic acid to the suspension.
-
Reaction: Heat the reaction mixture to 70-90°C and maintain this temperature for 2-6 hours, with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then concentrate it in vacuo to obtain the crude 2-amino-6-chlorobenzamide.[2]
-
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Amino-6-chlorobenzamide |
| Reducing Agent | Iron Powder |
| Solvent | Ethanol/Water |
| Reaction Temperature | 70-90°C |
| Reaction Time | 2-6 hours |
| Typical Yield | >80% (dependent on specific conditions) |
Protocol 2: General Synthesis of N-Substituted-2-aminobenzamide Derivatives
This protocol outlines a general method for the derivatization of 2-aminobenzamides, which can be adapted for the synthesis of libraries of potential bioactive molecules.
Materials:
-
2-Amino-6-chlorobenzamide (or other 2-aminobenzamide derivative)
-
Appropriate electrophile (e.g., acyl chloride, sulfonyl chloride, isocyanate)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-6-chlorobenzamide (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Electrophile: Cool the reaction mixture to 0°C in an ice bath. Slowly add the electrophile (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (if a basic workup is used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for the synthesis and derivatization of 2-amino-6-chlorobenzamide.
Conclusion
This compound is a valuable starting material in pharmaceutical synthesis, primarily serving as a stable precursor to the more reactive 2-amino-6-chlorobenzamide. This transformation opens the door to a wide array of bioactive molecules, with significant potential in the development of targeted therapies for cancer and other diseases. The protocols provided herein offer a foundational guide for researchers to utilize this important intermediate in their drug discovery and development efforts. The versatility of the resulting 2-aminobenzamide scaffold ensures that this compound will continue to be a relevant building block in medicinal chemistry.
References
Application Notes and Protocols: Leveraging 2-Chloro-6-nitrobenzamide for the Generation of Novel Compound Libraries for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Chloro-6-nitrobenzamide as a versatile starting scaffold for the synthesis of diverse compound libraries. The protocols outlined below are designed for researchers in drug discovery and medicinal chemistry, offering detailed methodologies for library creation and subsequent screening to identify novel bioactive molecules.
Introduction
This compound is an attractive starting point for the construction of compound libraries due to its inherent chemical functionalities. The presence of a reactive chlorine atom ortho to a strongly electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing for the introduction of a wide array of chemical moieties. The benzamide core itself is a common motif in many biologically active compounds. This combination of features enables the generation of libraries with significant chemical diversity, increasing the probability of identifying hit compounds in high-throughput screening (HTS) campaigns.
Key Applications
Libraries derived from this compound can be screened against a variety of biological targets to identify novel therapeutics in several key areas:
-
Anticancer: The nitrobenzamide scaffold is present in molecules with demonstrated anti-tumor activity. Derivatives can be evaluated for their ability to inhibit cancer cell proliferation or to target specific enzymes involved in cancer progression, such as kinases or histone deacetylases (HDACs).[1][2]
-
Antimicrobial: The inclusion of chloro and nitro functional groups has been associated with antimicrobial properties.[1][2][3][4][5] Compound libraries can be screened against a panel of pathogenic bacteria and fungi to discover new anti-infective agents.
-
Anti-inflammatory: Certain benzamide derivatives have been shown to modulate inflammatory pathways.[1][6] Libraries can be used in assays to identify inhibitors of key inflammatory targets.
Experimental Protocols
Protocol 1: Parallel Synthesis of a 96-Well Compound Library from this compound
This protocol describes the parallel synthesis of a diverse library of N-substituted-6-nitrobenzamides via nucleophilic aromatic substitution in a 96-well format.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, piperidines, morpholines)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
96-well reaction blocks with sealing mats
-
Automated liquid handler (optional, for high-throughput setup)
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical and preparative HPLC-MS
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).
-
Prepare a plate of diverse amines (e.g., 0.3 M in anhydrous DMF) in a 96-well format.
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M).
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add the this compound stock solution (e.g., 100 µL, 0.02 mmol).
-
To each well, add the corresponding amine solution from the amine plate (e.g., 100 µL, 0.03 mmol).
-
Add the DIPEA stock solution to each well (e.g., 100 µL, 0.06 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block securely with a sealing mat.
-
Heat the reaction block to 80-100°C and shake for 12-24 hours.
-
Monitor the progress of a few representative reactions by LC-MS.
-
After cooling to room temperature, quench the reactions by adding water to each well.
-
Extract the products by adding an organic solvent (e.g., ethyl acetate) to each well, followed by vigorous mixing and phase separation.
-
Remove the organic layer and concentrate to dryness.
-
-
Purification and Analysis:
-
Redissolve the crude products in a suitable solvent (e.g., DMSO).
-
Purify the compounds using mass-directed preparative HPLC.
-
Confirm the identity and purity of the final compounds by analytical HPLC-MS.
-
DOT Script for Synthesis Workflow:
Caption: Workflow for the parallel synthesis of a compound library.
Protocol 2: High-Throughput Screening for Anticancer Activity
This protocol outlines a cell-based HTS assay to screen the synthesized library for compounds with cytotoxic activity against a cancer cell line (e.g., MDA-MB-468 breast cancer cells).[7]
Materials:
-
MDA-MB-468 cells
-
DMEM media supplemented with 10% FBS and 1% penicillin/streptomycin
-
Synthesized compound library in 384-well plates (10 mM in DMSO)
-
Positive control (e.g., a known cytotoxic agent)
-
Negative control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-468 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh media to a concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Using an acoustic liquid handler, transfer 40 nL of each compound from the library plate to the cell plate. This results in a final concentration of 10 µM.
-
Include wells with positive and negative controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Assay:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 20 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify "hit" compounds that exhibit significant cytotoxicity (e.g., >50% inhibition).
-
Perform dose-response studies on the hit compounds to determine their IC50 values.
-
DOT Script for HTS Workflow:
Caption: High-throughput screening workflow for anticancer activity.
Data Presentation
The following tables present representative data for analogous chloro-nitro substituted compounds. This data is intended to provide a benchmark for expected outcomes.
Table 1: Representative Yields for Nucleophilic Aromatic Substitution
| Amine Nucleophile | Product Class | Typical Yield (%) |
| Aniline | N-Aryl-6-nitrobenzamide | 60-85 |
| Benzylamine | N-Benzyl-6-nitrobenzamide | 75-95 |
| Piperidine | 1-(6-Nitrobenzoyl)piperidine | 80-98 |
| Morpholine | 4-(6-Nitrobenzoyl)morpholine | 80-98 |
Note: Yields are estimated based on typical nucleophilic aromatic substitution reactions and will vary depending on the specific amine and reaction conditions.
Table 2: Representative Biological Activity Data for Analogous Compounds
| Compound ID | Target/Assay | IC50 (µM) / MIC (µg/mL) | Reference |
| Anticancer Analogs | |||
| Benzimidazole Derivative 1d | MDA-MB-231 Cells | 3.24 | [2] |
| Benzimidazole Derivative 2d | MCF-7 Cells | 2.18 | [2] |
| Benzimidazole Derivative 4k | A549 Cells | 1.84 | [2] |
| Antimicrobial Analogs | |||
| Benzimidazole Derivative 1d | E. coli | 8 | [2] |
| Benzimidazole Derivative 4k | S. aureus (MRSA) | 4 | [2] |
| Benzimidazole Derivative 4k | C. albicans | 8 | [2] |
Disclaimer: The data presented is for structurally related N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives and is intended for illustrative purposes only.[2]
Potential Signaling Pathways
Based on the known activities of related benzamide and nitroaromatic compounds, libraries derived from this compound may modulate key signaling pathways relevant to cancer and inflammation.
DOT Script for Potential Signaling Pathway Inhibition:
Caption: Potential modulation of intracellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
HPLC-UV method for monitoring 2-Chloro-6-nitrobenzamide synthesis
An HPLC-UV method provides a robust and reliable framework for the in-process monitoring of 2-Chloro-6-nitrobenzamide synthesis, ensuring reaction completion, optimizing yield, and controlling impurity profiles. This application note details a comprehensive protocol for the quantitative analysis of the reaction mixture, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical intermediate valuable in the synthesis of pharmaceuticals and other fine chemicals. The monitoring of its synthesis is crucial for quality control, process optimization, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is an ideal analytical technique for this purpose, offering high sensitivity, specificity, and the ability to separate the target compound from starting materials, intermediates, and potential by-products.[1][2] This protocol describes a reversed-phase HPLC-UV method for the effective in-process monitoring of the conversion of a likely precursor, 2-chloro-6-nitrobenzoic acid, to this compound.
Synthesis Pathway Overview
A common and plausible synthetic route to this compound is the amidation of 2-chloro-6-nitrobenzoic acid. This typically involves activating the carboxylic acid group (e.g., by converting it to an acyl chloride) followed by a reaction with an ammonia source. The HPLC method must be able to resolve the starting material (2-chloro-6-nitrobenzoic acid) from the final product (this compound) and any significant impurities.
Experimental Protocol: HPLC-UV Analysis
This protocol is designed for a standard HPLC system equipped with a UV detector.[1][3]
Instrumentation and Materials
-
HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[1]
-
Reagents:
-
Sample Preparation:
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations across the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reaction Sample Preparation: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary and dilute it with a known volume of diluent to a theoretical concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[3]
-
Chromatographic Conditions
The following conditions are a robust starting point and may require optimization for specific systems and impurity profiles. A gradient elution is recommended to ensure separation of compounds with differing polarities.[1]
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined from UV scan of the analyte) |
| Run Time | Approximately 20 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% H₃PO₄) | % Mobile Phase B (Acetonitrile + 0.1% H₃PO₄) |
| 0.0 | 70% | 30% |
| 10.0 | 20% | 80% |
| 15.0 | 20% | 80% |
| 15.1 | 70% | 30% |
| 20.0 | 70% | 30% |
Data Presentation and System Suitability
Quantitative analysis involves creating a calibration curve from the working standards by plotting peak area against concentration. The concentration of analytes in the reaction sample is then determined from this curve.
Expected Chromatographic Results
The retention times will vary based on the exact system and conditions, but the expected elution order is based on polarity. The more polar 2-chloro-6-nitrobenzoic acid will elute earlier than the less polar this compound.
| Compound | Expected Retention Time (min) | UV λmax (nm) |
| 2-chloro-6-nitrobenzoic acid | ~ 4-6 | ~ 250-260 |
| This compound | ~ 8-10 | ~ 250-260 |
Method Validation Parameters
For use in a regulated environment, the method should be validated according to ICH guidelines. The following table summarizes key validation parameters and typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. Peak purity should be confirmed with DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Precision (%RSD) | Repeatability (injection precision) ≤ 2.0%; Intermediate Precision ≤ 3.0%. |
| Accuracy (% Recovery) | Recovery of spiked analyte should be within 98.0 - 102.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
Visualized Workflows
Caption: HPLC-UV analysis workflow for reaction monitoring.
Caption: Logical relationship of synthesis and HPLC monitoring.
References
Application Note and Protocol: N-acylation of 3-nitrobenzamide using Chloroacetyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide via the N-acylation of 3-nitrobenzamide with chloroacetyl chloride.[1] N-(2-chloroacetyl)-3-nitrobenzamide is a valuable intermediate in medicinal chemistry, combining a reactive chloroacetyl group with a nitrobenzamide scaffold.[2][3] The chloroacetyl moiety acts as an electrophile, making the compound a candidate for developing covalent inhibitors and generating diverse compound libraries for drug discovery.[2][4] This application note details the prerequisite synthesis of the 3-nitrobenzamide precursor, followed by a robust protocol for the N-acylation reaction, including data tables, process workflows, and troubleshooting common side reactions.
Chemical Reaction Scheme
The synthesis is a direct N-acylation, a type of Schotten-Baumann reaction, where 3-nitrobenzamide acts as a nucleophile attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[1][5] The reaction is facilitated by a non-nucleophilic base, which deprotonates the amide nitrogen to increase its nucleophilicity and neutralizes the HCl byproduct.[5]
Caption: Reaction scheme for the N-acylation of 3-nitrobenzamide.
Physicochemical and Reaction Data
Quantitative data for the key components in the synthesis are summarized below. A slight excess of chloroacetyl chloride and a base is recommended to drive the reaction to completion.[6]
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role | Molar Ratio |
| 3-Nitrobenzamide | C₇H₆N₂O₃ | 166.14 | Starting Material | 1.0 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Acylating Agent | 1.1 - 1.2 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | 1.1 - 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | - |
| N-(2-chloroacetyl)-3-nitrobenzamide | C₉H₇ClN₂O₄ | 242.62 | Product | - |
Experimental Protocols
The synthesis is typically a two-step process, starting with the preparation of the 3-nitrobenzamide precursor.[2]
Protocol 1: Synthesis of 3-Nitrobenzamide (Precursor)
This protocol details the amidation of 3-nitrobenzoic acid via an acid chloride intermediate.[3]
Materials and Equipment:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Toluene
-
250 mL Round-bottom flask
-
Reflux condenser with drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Formation of 3-Nitrobenzoyl Chloride: In a fume hood, add 10.0 g (59.8 mmol) of 3-nitrobenzoic acid and 25 mL of toluene to a 250 mL round-bottom flask.[3] Carefully add 8.7 mL (119.6 mmol, 2 equivalents) of thionyl chloride.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (80-90°C) for 2-3 hours, or until gas evolution ceases.[3]
-
Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-nitrobenzoyl chloride can be used directly.[3]
-
Formation of 3-Nitrobenzamide: Cool the flask containing the crude acid chloride in an ice bath.[3]
-
Slowly and carefully add 50 mL of concentrated ammonium hydroxide with vigorous stirring. This reaction is exothermic.[3]
-
Continue stirring in the ice bath for 30 minutes. The product will precipitate.[2]
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 3-nitrobenzamide.[2][5]
Protocol 2: N-acylation of 3-Nitrobenzamide
This protocol describes the N-acylation of the synthesized 3-nitrobenzamide.[2]
Materials and Equipment:
-
3-nitrobenzamide (from Protocol 1)
-
Chloroacetyl chloride
-
Triethylamine (TEA) or other suitable base (e.g., pyridine).[2]
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[2]
-
250 mL Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup (separatory funnel, etc.)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-nitrobenzamide (1.0 eq) in anhydrous DCM (or THF).[1][6]
-
Cool the suspension to 0°C in an ice bath with stirring.[1][6]
-
Base Addition: Slowly add triethylamine (1.1-1.2 eq) dropwise to the stirred suspension.[3][6]
-
Acylation: In a separate dropping funnel, dilute chloroacetyl chloride (1.1-1.2 eq) with a small amount of anhydrous DCM.[1][3] Add the chloroacetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5°C.[1][3]
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours.[1][6] Monitor the reaction's progress by TLC until the starting material is consumed.[2][6]
-
Workup: Pour the reaction mixture into cold water to precipitate the crude product.[5] Filter the solid and wash it with cold water.[5]
-
Dissolve the crude solid in ethyl acetate or DCM, transfer to a separatory funnel, and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove chloroacetic acid) and brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5][6] Purify the resulting crude solid by recrystallization from hot ethanol to yield N-(2-chloroacetyl)-3-nitrobenzamide.[5]
General Synthesis Workflow
The overall process from starting material to the final product is illustrated below.
Caption: General workflow for the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide.
Troubleshooting and Potential Side Reactions
Several issues can arise during the synthesis, leading to low yield or impurities. Understanding potential side reactions is crucial for optimization.
Caption: Troubleshooting guide for the N-acylation synthesis.
Common Issues and Solutions:
-
Low Conversion Rate: This can be due to insufficient base, low reaction temperature, moisture contamination, or poor solubility of the starting material.[5] Ensure at least a stoichiometric equivalent of a dry base is used, and consider allowing the reaction to warm to room temperature after the initial addition.[5] All glassware must be oven-dried and anhydrous solvents should be used, as chloroacetyl chloride readily hydrolyzes to chloroacetic acid in the presence of water.[5]
-
Side Products:
-
Chloroacetic Acid: Forms from the hydrolysis of chloroacetyl chloride.[5] It can be removed with a basic wash (e.g., NaHCO₃ solution) during workup.[5]
-
N,N-bis(chloroacetyl)-3-nitrobenzamide (Di-acylated Product): Over-acylation can occur if a large excess of chloroacetyl chloride and a strong base are used.[5] This can be minimized by the slow, controlled addition of the acylating agent at low temperatures.[6]
-
Polymeric Materials: The product contains both nucleophilic and electrophilic sites, which can lead to self-alkylation or polymerization at high temperatures.[5] Maintaining controlled, low temperatures is critical.[5]
-
Applications in Drug Development
The structure of N-(2-chloroacetyl)-3-nitrobenzamide is of significant interest to drug development professionals.
-
Covalent Inhibitors: The reactive chloroacetyl group can form covalent bonds with nucleophilic residues (like cysteine or histidine) in the active sites of enzymes, leading to irreversible inhibition.[2][7]
-
Scaffold for Library Synthesis: The compound serves as a versatile building block.[4] The reactive chloroacetyl handle allows for easy derivatization through nucleophilic substitution, enabling the creation of large libraries of related compounds for screening against various biological targets.[4]
-
Biological Potential: While specific data for this compound is limited, structurally related nitrobenzamide and chloroacetamide derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[4][7] The nitrobenzamide core is a feature in molecules known to inhibit targets like COX-2 and topoisomerase I.[4]
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. This process is particularly efficient when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group. 2-Chloro-6-nitrobenzamide is an ideal substrate for SNAr reactions due to the presence of a strongly deactivating nitro group ortho to the chlorine atom, which significantly enhances the electrophilicity of the carbon atom bearing the chloro group. This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiols. The resulting substituted 6-nitrobenzamide derivatives are valuable intermediates in the synthesis of various biologically active molecules and are of significant interest in medicinal chemistry and drug discovery programs.
Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom attached to the chlorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group.
-
Leaving Group Departure: In the second step, the chloride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substituted product.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic aromatic substitution on this compound with representative secondary amine nucleophiles, morpholine and piperidine.
Protocol 1: Synthesis of 2-(Morpholin-4-yl)-6-nitrobenzamide
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 equiv.) in DMF, add morpholine (1.2 equiv.) and potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(Morpholin-4-yl)-6-nitrobenzamide as a solid.
Protocol 2: Synthesis of 2-(Piperidin-1-yl)-6-nitrobenzamide
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in DMF.
-
Add piperidine (1.2 equiv.) followed by potassium carbonate (2.0 equiv.) to the solution.
-
Heat the reaction mixture to 100 °C and maintain stirring for 6 hours.
-
Monitor the reaction's progress using TLC.
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent in vacuo.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(Piperidin-1-yl)-6-nitrobenzamide.
Data Presentation
The following table summarizes the expected quantitative data for the nucleophilic substitution reactions on this compound with selected secondary amines based on typical yields for similar SNAr reactions.
| Entry | Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Morpholine | 2-(Morpholin-4-yl)-6-nitrobenzamide | 6 | 100 | ~80 |
| 2 | Piperidine | 2-(Piperidin-1-yl)-6-nitrobenzamide | 6 | 100 | ~85 |
Visualizations
The following diagrams illustrate the general reaction mechanism and the experimental workflow for the nucleophilic substitution on this compound.
Application Notes and Protocols for the Quantification of 2-Chloro-6-nitrobenzamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 2-Chloro-6-nitrobenzamide in biological samples such as plasma and tissue. The protocols described are based on established analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical applications.
Introduction
This compound is a chemical compound of interest in various fields of research and development. Accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. The methods outlined below provide a robust framework for the reliable determination of this compound concentrations. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a preferred method for analyzing compounds like this compound in biological fluids.[1]
Section 1: Bioanalytical Method using LC-MS/MS
This section details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method is designed to be sensitive, specific, and suitable for high-throughput analysis.
Principle
The method involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by separation using reverse-phase UPLC and detection by a tandem mass spectrometer.[2] The use of an internal standard helps to ensure the accuracy and precision of the results.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)[2]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Thermo Scientific Q-Exactive)[2]
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Experimental Protocols
1.4.1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Spiking into Plasma: Spike the working standard solutions into blank human plasma to obtain calibration curve (CC) standards and quality control (QC) samples at various concentrations.
1.4.2. Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
1.4.3. Chromatographic and Mass Spectrometric Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization.
| Parameter | Recommended Condition |
| LC Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive or Negative (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
1.4.4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, post-preparative)
Data Presentation
The following tables present hypothetical but expected performance characteristics of a validated LC-MS/MS method for this compound.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.258 |
| 500 | 6.295 |
| 1000 | 12.610 |
| Linearity (r²) | > 0.995 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | ≤ 15 | ≤ 15 |
| Low QC | 3 | 2.95 | 98.3 | ≤ 10 | ≤ 10 |
| Mid QC | 80 | 81.2 | 101.5 | ≤ 8 | ≤ 9 |
| High QC | 800 | 790.4 | 98.8 | ≤ 7 | ≤ 8 |
Section 2: Sample Preparation from Tissue
For the quantification of this compound in tissue samples, a homogenization step is required prior to extraction.
Protocol for Tissue Homogenization and Extraction
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.
-
To the homogenate, add 1 mL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant and proceed with the evaporation and reconstitution steps as described for plasma samples (Section 1.4.2).
Section 3: Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of this compound.
Generalized Metabolic Pathway
The metabolism of nitroaromatic compounds often involves the reduction of the nitro group.[3] A likely metabolic pathway for this compound involves nitroreduction, which can be followed by further conjugation reactions.
References
Synthesis of Potential Antimicrobial Agents from 2-Chloro-6-nitrobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the synthesis of novel benzamide derivatives from 2-Chloro-6-nitrobenzamide and their evaluation as potential antimicrobial agents. The synthetic strategy involves a two-step process: nucleophilic aromatic substitution of the chlorine atom with an amino group, followed by the formation of Schiff base derivatives. This approach is based on established reactions for similar scaffolds that have demonstrated antimicrobial activity.
Synthetic Pathway Overview
The proposed synthetic route commences with the conversion of this compound to 2-amino-6-nitrobenzamide. The introduction of the amino group at the 2-position provides a versatile handle for further chemical modifications. Subsequently, condensation of the amino group with various substituted aromatic aldehydes yields a library of Schiff bases (imines), which are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial properties.
Caption: Proposed two-step synthesis of potential antimicrobial agents.
Experimental Protocols
Synthesis of 2-amino-6-nitrobenzamide (Intermediate)
This protocol is adapted from the amination of similar 2-halo-nitrobenzoic acids.[1]
Materials:
-
This compound
-
Aqueous ammonia (25-28%)
-
Cuprous catalyst (e.g., CuI or Cu₂O)
-
An organic solvent (e.g., DMF, NMP, or DMSO)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a pressure vessel, combine this compound (1 equivalent), the cuprous catalyst (0.05-0.1 equivalents), and the organic solvent.
-
Add aqueous ammonia (5-10 equivalents) to the mixture.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 8-12 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with hydrochloric acid to a pH of 1-2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 2-amino-6-nitrobenzamide.
Characterization: The structure of the synthesized intermediate should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from the amino-intermediate.
Materials:
-
2-amino-6-nitrobenzamide
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-amino-6-nitrobenzamide (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the Schiff base derivative.
-
Further purification can be achieved by recrystallization.
Caption: General workflow from synthesis to antimicrobial evaluation.
Antimicrobial Activity Evaluation
The synthesized Schiff base derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.
Disc Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Procedure:
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the plates with a standardized microbial suspension.
-
Impregnate sterile paper discs with known concentrations of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the agar.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 25-28 °C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc.
Broth Microdilution Method (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Data Presentation
The results of the antimicrobial screening should be summarized in a clear and concise table for easy comparison.
| Compound ID | Substituent on Aldehyde | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SB-1 | H | Data | Data | Data | Data |
| SB-2 | 4-Cl | Data | Data | Data | Data |
| SB-3 | 4-OCH₃ | Data | Data | Data | Data |
| SB-4 | 4-NO₂ | Data | Data | Data | Data |
| Control | Standard Antibiotic | Data | Data | Data | Data |
Note: The "Data" fields should be populated with the experimentally obtained values.
Expected Outcomes and Significance
It is anticipated that the synthesized Schiff base derivatives of 2-amino-6-nitrobenzamide will exhibit varying degrees of antimicrobial activity. The presence of the nitro group and the substituted aromatic ring on the imine bond are expected to influence the biological activity. Structure-activity relationship (SAR) studies can be conducted to identify the key structural features responsible for the observed antimicrobial effects. The results of these studies could lead to the identification of novel lead compounds for the development of new antimicrobial drugs to combat the growing threat of antibiotic resistance. The versatility of the presented synthetic route allows for the generation of a large and diverse library of compounds for screening.
References
Application Notes and Protocols for the Use of 2-Chloro-6-nitrobenzamide in the Synthesis of Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-Chloro-6-nitrobenzamide as a precursor in the synthesis of azo dyes and pigments. While direct synthesis protocols for dyes using this specific molecule are not extensively documented, a reliable and well-established synthetic pathway can be proposed based on fundamental organic chemistry principles. This document outlines a two-step process involving the reduction of the nitro group, followed by diazotization and subsequent azo coupling to produce a monoazo dye. The presence of the chloro and benzamide functionalities can impart unique properties to the final colorant, such as modified lightfastness, thermal stability, and affinity for various substrates.[1]
I. Proposed Synthetic Pathway
The conversion of this compound into an azo dye is a two-stage process:
-
Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to a primary amine (2-Amino-6-chlorobenzamide). Tin(II) chloride (SnCl₂) is a suitable reagent for this transformation as it is effective for reducing nitro groups in the presence of other reducible functionalities like halogens.[2][3]
-
Diazotization and Azo Coupling: The resulting 2-Amino-6-chlorobenzamide is then diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C) to form a reactive diazonium salt.[1][4][5] This intermediate is immediately coupled with an electron-rich aromatic compound (a coupling component), such as β-naphthol, to yield the final azo dye.[1][4][5]
Experimental Protocols
Protocol 1: Reduction of this compound to 2-Amino-6-chlorobenzamide
This protocol details the chemical reduction of the nitro group to a primary amine using tin(II) chloride dihydrate.
Materials and Equipment:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (50%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (0.05 mol) in ethanol (150 mL).
-
To this suspension, add tin(II) chloride dihydrate (0.15 mol).[6]
-
Slowly add concentrated hydrochloric acid (50 mL) to the mixture. The reaction is exothermic and should be controlled.
-
Heat the reaction mixture to reflux using a heating mantle and maintain for 3-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a 50% aqueous solution of sodium hydroxide until the solution is alkaline (pH > 10). A precipitate of tin salts will form.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-Amino-6-chlorobenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Synthesis of a Monoazo Dye from 2-Amino-6-chlorobenzamide
This protocol describes the diazotization of 2-Amino-6-chlorobenzamide and the subsequent coupling with β-naphthol to form a representative azo dye.
Materials and Equipment:
-
2-Amino-6-chlorobenzamide (from Protocol 1)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice-salt bath
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
Part A: Diazotization of 2-Amino-6-chlorobenzamide
-
In a 250 mL beaker, dissolve 2-Amino-6-chlorobenzamide (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.[1][4]
-
Stir the mixture for an additional 20 minutes in the ice bath to ensure the complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate 400 mL beaker, dissolve β-naphthol (1.44 g, 0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold β-naphthol solution with continuous and efficient stirring.[1]
-
A brightly colored precipitate of the azo dye should form immediately.
-
Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.
-
Allow the mixture to stand in the ice bath for another 30 minutes for complete precipitation.
-
Collect the precipitated dye by vacuum filtration and wash the filter cake with a generous amount of cold water until the filtrate is neutral.
-
Dry the final product in a vacuum oven at 60-70 °C.
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in the proposed synthetic pathway. The data for the final dye is representative of azo dyes derived from similar chloro-substituted anilines.[1]
Table 1: Properties of Key Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| This compound | C₇H₅ClN₂O₃ | 200.58 | Solid | - |
| 2-Amino-6-chlorobenzamide | C₇H₇ClN₂O | 170.60 | Solid | 80-90 |
Table 2: Representative Properties of the Synthesized Azo Dye
| Property | Representative Value/Range | Notes |
| λmax (in DMF) | 450 - 520 nm | The exact value will depend on the final structure and solvent. |
| Molar Extinction Coefficient (ε) | 20,000 - 40,000 L mol⁻¹ cm⁻¹ | Dependent on the specific dye structure. |
| Light Fastness (Scale 1-8) | 4-5 | Assessed on a scale of 1 (poor) to 8 (excellent).[1] |
| Wash Fastness (Scale 1-5) | 3-4 | Assessed on a scale of 1 (poor) to 5 (excellent).[1] |
| Rubbing Fastness (Scale 1-5) | 4 | Assessed on a scale of 1 (poor) to 5 (excellent).[1] |
Visualizations
The following diagrams illustrate the synthetic workflow and logical relationships of the key experimental stages.
Caption: Synthetic workflow for an azo dye from this compound.
Caption: Logical workflow for the synthesis and key decision points.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-nitrobenzamide
Welcome to the technical support center for the synthesis of 2-Chloro-6-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct route to this compound is the controlled hydrolysis of 2-chloro-6-nitrobenzonitrile. This transformation can be achieved under either acidic or basic conditions. The key challenge is to control the reaction to stop at the amide stage and prevent over-hydrolysis to the corresponding carboxylic acid, 2-chloro-6-nitrobenzoic acid.
Q2: I am observing low yields of this compound. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The hydrolysis of the nitrile may not have gone to completion.
-
Over-hydrolysis: The desired amide product may have been further hydrolyzed to the carboxylic acid.
-
Suboptimal reaction conditions: The temperature, reaction time, or concentration of reagents may not be ideal.
-
Steric hindrance: The ortho-substituents (chloro and nitro groups) can slow down the reaction rate.
-
Impure starting materials: Purity of the starting 2-chloro-6-nitrobenzonitrile is crucial.
Q3: How can I minimize the formation of the 2-chloro-6-nitrobenzoic acid byproduct?
Formation of the carboxylic acid is a common issue. To minimize this side reaction:
-
Use milder reaction conditions: Employ lower temperatures and shorter reaction times.
-
Control stoichiometry: Carefully control the amount of acid or base used.
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the formation of the amide and the carboxylic acid byproduct, stopping the reaction once the optimal conversion to the amide is achieved.
Q4: What are the recommended purification methods for this compound?
Purification can typically be achieved through:
-
Recrystallization: Using a suitable solvent system, such as ethanol/water, can effectively purify the product.
-
Column chromatography: Silica gel chromatography with an appropriate eluent system (e.g., hexane:ethyl acetate) can be used to separate the amide from the starting material and the carboxylic acid byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conversion of Starting Material (2-chloro-6-nitrobenzonitrile) | 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient concentration of acid or base catalyst. | 1. Increase the reaction time and monitor progress by TLC/HPLC. 2. Gradually increase the reaction temperature, being mindful of potential side reactions. 3. Increase the concentration of the catalyst incrementally. |
| Significant Formation of 2-chloro-6-nitrobenzoic acid | 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Excess acid or base catalyst. | 1. Optimize the reaction time by closely monitoring the reaction progress. 2. Lower the reaction temperature. 3. Reduce the amount of catalyst used. |
| Formation of a Sticky or Oily Product | 1. Presence of impurities. 2. Incomplete removal of solvent. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum. |
| Difficulty in Product Purification | 1. Similar polarity of the product and impurities. | 1. For column chromatography, try different solvent systems to improve separation. 2. Consider converting the carboxylic acid byproduct to its salt with a mild base to alter its solubility and facilitate separation. |
Experimental Protocols
A common method for the synthesis of this compound is the acid-catalyzed hydrolysis of 2-chloro-6-nitrobenzonitrile.
Protocol: Acid-Catalyzed Hydrolysis of 2-chloro-6-nitrobenzonitrile
Materials:
-
2-chloro-6-nitrobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add 2-chloro-6-nitrobenzonitrile.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred nitrile. The amount of acid should be carefully controlled (start with a 1:1 to 5:1 molar ratio of acid to nitrile as a point for optimization).
-
Maintain the temperature at 0-5 °C initially and then allow the reaction to warm to a controlled temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Once the starting material is consumed and before significant formation of the carboxylic acid byproduct is observed, quench the reaction by carefully pouring the mixture onto crushed ice with vigorous stirring.
-
A precipitate of the crude this compound should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dissolve the crude product in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to remove any acidic byproduct) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purify the product by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound under different acid-catalyzed hydrolysis conditions to illustrate the effect of reaction parameters on yield.
| Entry | H₂SO₄ (eq.) | Temperature (°C) | Time (h) | Yield of Amide (%) | Yield of Carboxylic Acid (%) |
| 1 | 2 | 25 | 4 | 65 | 10 |
| 2 | 2 | 40 | 4 | 75 | 20 |
| 3 | 5 | 25 | 2 | 80 | 5 |
| 4 | 5 | 40 | 2 | 70 | 25 |
Visualizations
Below are diagrams illustrating the synthesis pathway and a troubleshooting workflow.
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Purification of Crude 2-Chloro-6-nitrobenzamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-6-nitrobenzamide via recrystallization. Our aim is to facilitate the efficient and effective purification of this compound, ensuring high-quality material for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of pure this compound is 185 °C[1]. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Q2: What are some suitable solvents for the recrystallization of this compound?
Q3: What are the likely impurities in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, such as 2-chloro-6-nitrobenzonitrile or precursors to the amide functional group. Side-reaction products, such as isomers (e.g., other chloro-nitrobenzamide isomers) or hydrolysis products like 2-chloro-6-nitrobenzoic acid, may also be present[3][6].
Q4: How can I improve the recovery yield of my recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After dissolution, allowing the solution to cool slowly to room temperature before placing it in an ice bath will promote the formation of larger, purer crystals and can improve recovery. Using an ice bath for an extended period can also help to maximize precipitation[3][5][7].
Q5: My purified product is still showing impurities. What should I do?
A5: If impurities persist after recrystallization, a second recrystallization may be necessary. Alternatively, if the impurities have a different polarity from the desired product, purification by column chromatography could be an effective next step[3][4]. The use of activated charcoal during the recrystallization process can also help to remove colored impurities[8].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery Yield | - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent to dissolve the crude material.[5][7] - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[5] - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.[3] |
| Product "Oils Out" Instead of Crystallizing | - The cooling process is too rapid. - The solution is supersaturated with impurities. - The melting point of the compound is lower than the boiling point of the solvent. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][5] - Try adding a seed crystal to induce crystallization.[8] - Re-dissolve the oil in more hot solvent and cool slowly. Consider using a lower-boiling point solvent.[3] |
| Poor Purity of Recrystallized Product | - An inappropriate solvent was chosen, leading to co-precipitation of impurities. - The solution was cooled too quickly, trapping impurities within the crystal lattice. | - Select a solvent in which the impurities are either very soluble or very insoluble.[5] - Allow for slow cooling to promote the formation of pure crystals.[5] |
| Product Fails to Crystallize | - The solution is not sufficiently concentrated. - The presence of impurities is inhibiting crystallization. | - Boil off some of the solvent to increase the concentration and then allow it to cool again.[7] - Scratch the inside of the flask with a glass rod at the meniscus to create a surface for nucleation.[8] - Add a seed crystal of the pure compound.[3] |
| Colored Impurities Remain in the Product | - The crude material contains colored byproducts. | - After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[8] |
Experimental Protocols
Recrystallization of this compound
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the mixture gently to boiling and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to assess the formation of crystals.
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Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the selected hot recrystallization solvent required to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
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Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity.
Visual Guides
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Optimizing reaction conditions for the N-acylation of nitrobenzamides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the N-acylation of nitrobenzamides. This guide includes troubleshooting advice for common experimental issues and a list of frequently asked questions, presented in a clear question-and-answer format.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the N-acylation of nitrobenzamides, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Deactivated Nitrobenzamide: The amide nitrogen in nitrobenzamides is a weak nucleophile due to the strong electron-withdrawing effect of the nitro group. | • Use a stronger base: Employ a base capable of deprotonating the amide, such as sodium hydride (NaH), to increase its nucleophilicity. • Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier. Monitor the reaction closely to avoid decomposition. |
| 2. Inactive Acylating Agent: Acyl halides and anhydrides are sensitive to moisture and can hydrolyze over time, reducing their reactivity. | • Use freshly opened or distilled acylating agents. • Handle acylating agents under anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. | • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). • Extend the reaction time or cautiously increase the temperature if the reaction is proceeding slowly. | |
| 4. Poor Solubility: The nitrobenzamide starting material or the acylated product may have poor solubility in the chosen solvent, hindering the reaction. | • Screen different anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). • Gentle heating can improve solubility, but monitor for any potential side reactions. | |
| Formation of Multiple Products (Side Reactions) | 1. Di-acylation: The initially formed N-acyl nitrobenzamide may undergo a second acylation, especially under harsh conditions or with an excess of a highly reactive acylating agent. | • Control Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.[1] • Slow Addition: Add the acylating agent dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to control the reaction rate.[1] |
| 2. O-acylation vs. N-acylation (for hydroxy-nitrobenzamides): If the nitrobenzamide contains a hydroxyl group, competitive acylation at the oxygen can occur. | • pH Control: Generally, acidic conditions favor O-acylation, while basic conditions favor N-acylation.[2] • Protecting Groups: Consider protecting the hydroxyl group before performing the N-acylation. | |
| 3. Ring Reactions: Under strongly acidic conditions (e.g., Friedel-Crafts acylation), the aromatic ring can undergo electrophilic substitution, although this is less likely with the deactivating nitro group. | • Avoid strongly acidic conditions unless C-acylation is the desired outcome. For N-acylation, neutral or basic conditions are generally preferred. | |
| Difficult Product Purification | 1. Co-elution of Product and Starting Material: The polarity of the N-acyl nitrobenzamide and the starting nitrobenzamide may be similar, making chromatographic separation challenging. | • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) for column chromatography. • Acid/Base Wash: During workup, a dilute acid wash can help remove any unreacted basic impurities, while a dilute base wash can remove acidic impurities. |
| 2. Presence of Unreacted Acylating Agent/Byproducts: Hydrolyzed acylating agent (carboxylic acid) or other byproducts can complicate purification. | • Aqueous Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize and remove acidic byproducts. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Workflow Troubleshooting
Caption: A logical flow for diagnosing and resolving low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for the N-acylation of nitrobenzamides?
A1: The most common and reactive acylating agents are acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[1] Carboxylic acids can also be used, but they typically require activation with a coupling agent (e.g., DCC, EDC) or the use of a catalyst.[3]
Q2: Why is a base often required for this reaction?
A2: When using acyl halides or anhydrides, an acidic byproduct (e.g., HCl) is generated. A base, such as pyridine, triethylamine (Et3N), or a stronger base like sodium hydride (NaH), is added to neutralize this acid.[3] The acid would otherwise protonate the starting amide, rendering it non-nucleophilic and stopping the reaction. The base can also serve to deprotonate the nitrobenzamide, increasing its nucleophilicity.
Q3: How does the position of the nitro group (ortho, meta, para) affect the reactivity of the nitrobenzamide?
A3: The electron-withdrawing nitro group deactivates the amide nitrogen towards acylation, regardless of its position. However, the steric hindrance from an ortho-nitro group can further decrease the reaction rate compared to meta and para isomers. The electronic effect is generally the dominant factor, making all nitrobenzamides less reactive than benzamide itself.
Q4: What are the recommended solvents for the N-acylation of nitrobenzamides?
A4: The choice of solvent is critical. Anhydrous aprotic solvents are generally preferred to avoid hydrolysis of the acylating agent. Common choices include Dichloromethane (DCM), Chloroform, Acetonitrile (MeCN), Tetrahydrofuran (THF), and Dimethylformamide (DMF).[1] The optimal solvent will depend on the solubility of the specific nitrobenzamide and the reaction conditions.
Q5: Can I perform the N-acylation under catalyst-free conditions?
A5: Yes, N-acylation of aromatic amines with acetic anhydride has been shown to proceed efficiently without a catalyst, sometimes even in the absence of a solvent.[4] Given the reduced nucleophilicity of nitrobenzamides, a catalyst or a strong base is often beneficial to achieve good yields in a reasonable timeframe.
Data Presentation
Table 1: Comparison of Acylating Agents for Aromatic Amines
While specific comparative data for nitrobenzamides is limited in the literature, the following table provides a general comparison of common acylating agents for the acylation of anilines, which can serve as a guideline.
| Acylating Agent | General Reactivity | Byproducts | Common Conditions |
| Acyl Chlorides | Very High | HCl | Aprotic solvent, base (e.g., pyridine, Et3N), often at 0 °C to room temp. |
| Acid Anhydrides | High | Carboxylic Acid | Often neat or in an aprotic solvent, can be catalyzed by acids or bases. |
| Carboxylic Acids | Low | Water | Requires a coupling agent (e.g., DCC, EDC) or a catalyst, and often elevated temperatures. |
| N-Acylbenzotriazoles | High | Benzotriazole | Can be used under mild conditions, often with a base like NaH in THF.[5] |
Experimental Protocols
General Protocol for the N-Acylation of 3-Nitrobenzamide with an Acyl Chloride
This protocol is a representative example for the N-acylation of a nitrobenzamide.[5]
Materials:
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3-Nitrobenzamide
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Acyl chloride (e.g., chloroacetyl chloride)
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Triethylamine (Et3N)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-nitrobenzamide (1.0 eq.) in anhydrous DCM.
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Base Addition: Cool the suspension to 0 °C using an ice bath and add triethylamine (1.1 eq.) dropwise with stirring.
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Acylating Agent Addition: In a separate flask, dissolve the acyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred nitrobenzamide suspension at 0 °C over 20-30 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
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Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
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Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical N-acylation experiment.
References
Removing acidic impurities from 2-Chloro-6-nitrobenzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-nitrobenzamide. The focus is on the identification and removal of acidic impurities to ensure the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected acidic impurities?
The most common laboratory synthesis of this compound involves a two-step process starting from 2-chloro-6-nitrotoluene. The primary acidic impurity is the intermediate product from the first step.
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Oxidation: 2-chloro-6-nitrotoluene is oxidized to form 2-chloro-6-nitrobenzoic acid.[1][2]
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Amidation: The resulting 2-chloro-6-nitrobenzoic acid is then converted to this compound. This is typically achieved by first reacting the carboxylic acid with a chlorinating agent like thionyl chloride to form the acyl chloride, which then reacts with ammonia to produce the final amide.[3][]
The primary acidic impurity is therefore unreacted 2-chloro-6-nitrobenzoic acid . Other potential acidic byproducts could arise from the hydrolysis of the starting materials or product, though this is less common under standard reaction conditions.[5]
Q2: How can I remove the acidic impurity, 2-chloro-6-nitrobenzoic acid, from my crude this compound?
The most effective method for removing acidic impurities from a neutral organic compound like an amide is through acid-base extraction .[6] This technique exploits the difference in solubility between the acidic impurity and the neutral product in aqueous and organic solvents.
The general procedure involves dissolving the crude product in an organic solvent and washing it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The basic solution deprotonates the acidic 2-chloro-6-nitrobenzoic acid, forming a water-soluble salt that partitions into the aqueous layer, while the neutral this compound remains in the organic layer.
Q3: What is the best method for further purification of this compound after the initial extraction?
After the acid-base extraction, recrystallization is the most effective technique for obtaining high-purity this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7]
For compounds similar to this compound, alcohols such as ethanol or a mixture of ethanol and water are often suitable recrystallization solvents.[7][8] A solvent screening on a small scale is recommended to determine the optimal conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during amidation. | Ensure the complete conversion of the carboxylic acid to the acyl chloride before adding ammonia. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product loss during workup. | Minimize the number of transfers. During extraction, ensure proper phase separation to avoid loss of the organic layer. When recrystallizing, use the minimum amount of hot solvent required to dissolve the product to maximize recovery upon cooling.[7] | |
| Product is an oil or fails to crystallize | The solution is supersaturated, or the cooling rate is too fast. | Try adding a seed crystal of pure this compound to induce crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If an oil persists, try redissolving it in a minimal amount of hot solvent and cooling again.[7] |
| Impurities are inhibiting crystallization. | Ensure the acid-base extraction was thorough in removing the acidic impurity. If other impurities are suspected, consider a column chromatography purification step. | |
| Product is still impure after purification | The chosen recrystallization solvent is not effective at separating the impurity. | Perform a solvent screening to find a more suitable recrystallization solvent or a two-solvent system. For example, dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
| The impurity has similar properties to the product. | If recrystallization is ineffective, purification by silica gel column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
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Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.
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Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately one-third to one-half the volume of the organic layer.
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Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
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Separation: Allow the layers to separate. The top layer will typically be the organic layer (depending on the solvent density), and the bottom will be the aqueous layer.
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Drain and Repeat: Drain the lower aqueous layer. Repeat the washing step (steps 2-4) one or two more times to ensure complete removal of the acidic impurity.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
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Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude, acid-free this compound.
Protocol 2: Recrystallization of this compound
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Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol or ethanol/water) based on small-scale solubility tests.
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Dissolution: Place the crude, acid-free this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Solubility Characteristics for Recrystallization Solvent Selection
| Solvent Type | General Solubility of Amides | Examples |
| Polar Protic Solvents | Good solubility, especially when heated. Often suitable for recrystallization. | Ethanol, Methanol, Water[8] |
| Polar Aprotic Solvents | Can be good solvents, but may be difficult to remove. | Acetone, Ethyl Acetate[8] |
| Nonpolar Solvents | Generally poor solubility, often used as the "poor" solvent in a two-solvent system. | Hexane, Toluene |
Table 2: Typical Purity and Recovery for Purification Methods
| Purification Method | Typical Purity Achieved | Typical Recovery Range |
| Acid-Base Extraction | >95% (removes acidic impurities) | >90% |
| Recrystallization | >99% | 60-90% |
| Column Chromatography | >99.5% | 50-80% |
Note: The values presented are typical and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting impurities.
References
Preventing di-acylated byproducts in amide synthesis
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of di-acylated byproducts during amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a di-acylated byproduct in amide synthesis?
A di-acylated byproduct, also known as an imide, is formed when a primary amine or the nitrogen of a newly formed secondary amide is acylated a second time. While the lone pair of electrons on the amide nitrogen is less nucleophilic due to conjugation with the carbonyl group, over-acylation can still occur under certain conditions, especially with highly reactive acylating agents or specific substrates.[1]
Q2: Under what conditions is di-acylation most likely to occur?
Di-acylation is most prevalent under the following conditions:
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Use of Highly Reactive Acylating Agents : Reagents like acyl chlorides and anhydrides can be reactive enough to acylate the less nucleophilic amide product.[2][3]
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Excess Acylating Agent : Using a significant excess of the carboxylic acid or coupling reagent increases the probability of a second acylation event.
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Substrates with Multiple, Similarly Reactive Sites : Molecules containing multiple amine groups with comparable reactivity can lead to competitive di-acylation.[4] For example, a linker with two amino groups of similar nucleophilicity resulted in a significant percentage of a bis-acylated byproduct.[4]
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High Reaction Temperatures : Elevated temperatures can increase reaction rates indiscriminately, promoting undesired side reactions including di-acylation.
Q3: How can I detect the formation of di-acylated byproducts?
Di-acylated byproducts can typically be identified using standard analytical techniques:
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Mass Spectrometry (MS) : The byproduct will have a molecular weight corresponding to the addition of a second acyl group and the loss of an additional proton from the amine nitrogen.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR may show the disappearance of the N-H proton signal of the secondary amide. ¹³C NMR will show characteristic shifts for the imide carbonyl carbons.
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Chromatography (TLC, LC-MS, HPLC) : The di-acylated product will likely have a different retention factor (Rf) or retention time compared to the desired mono-acylated product, often appearing as a less polar spot or peak.
Q4: What is the general strategy to prevent di-acylation?
The core strategy involves controlling the reactivity and stoichiometry of the reaction. This can be achieved by carefully selecting coupling reagents, optimizing reaction conditions such as temperature and order of addition, using appropriate protecting groups for polyamines, and, in some cases, modifying the substrate to differentiate the nucleophilicity of reactive sites.[4][5]
Troubleshooting Guides
Problem: Di-acylation is observed when coupling a carboxylic acid with a primary amine.
This is a common issue stemming from the presence of two reactive N-H bonds on the primary amine.
Solution A: Optimize Stoichiometry and Order of Addition
-
Recommendation : Use a strict 1:1 molar ratio of the amine to the activated carboxylic acid. Avoid using a large excess of the acylating agent.
-
Methodology : A reliable method is to pre-activate the carboxylic acid with the coupling reagent and then add the amine solution dropwise to the activated intermediate. This prevents the amine from being exposed to a large excess of the acylating agent at any given time.
Solution B: Reduce Reaction Temperature
-
Recommendation : Running the coupling reaction at lower temperatures (e.g., 0 °C to room temperature) can help control reactivity.
-
Rationale : Many side reactions, including over-acylation, have higher activation energies than the desired amide bond formation. Lowering the temperature can selectively slow down the undesired reaction pathway. Carbodiimide-mediated couplings, for example, are often performed at low temperatures to prevent side reactions.[5]
Solution C: Choose a Milder Coupling Method
-
Recommendation : Avoid highly reactive acylating agents like acyl chlorides if di-acylation is problematic. Instead, use in-situ activating reagents.
-
Rationale : Coupling reagents like HATU, HBTU, or EDC/Oxyma generate active esters that are generally less reactive than acyl chlorides, providing a more controlled acylation.[6][7][8] Phosphonium-based reagents (e.g., PyBOP) are known to give clean reactions.[7]
Problem: A substrate with two amine groups undergoes di-acylation at both sites.
This occurs when the nucleophilicity of the two amine groups is comparable.
Solution A: Employ Orthogonal Protecting Groups
-
Recommendation : If the two amine groups are chemically distinct, selectively protect one with a suitable protecting group (e.g., Boc, Cbz) that can be removed later in the synthetic sequence.
-
Rationale : Protection ensures that only the desired amine is available for acylation. Appropriate side-chain protecting groups are essential to prevent side reactions in peptide synthesis.[5]
Solution B: Modify the Substrate to Differentiate Nucleophilicity
-
Recommendation : Introduce an electron-withdrawing group near one of the amine functionalities.
-
Rationale : An electron-withdrawing group will decrease the nucleophilicity of the proximal amine, making the distal amine more reactive and allowing for selective mono-acylation. This strategy was successfully used to enhance the chemoselectivity of an activation step from a 65:35 mono/di-acylated ratio to 99:1.[4]
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagent Classes and Associated Side Reactions
| Reagent Class | Examples | Common Byproducts/Side Reactions | Mitigation Strategy |
| Carbodiimides | DCC, EDC, DIC | N-acylurea (stable byproduct), Racemization, Dehydration (of Asn/Gln)[5][9] | Use additives like HOBt or OxymaPure; maintain low temperatures.[5][9] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Guanidinylation of the amine (chain termination), Racemization[7] | Use a 1:1 stoichiometry; avoid excess reagent. Phosphonium reagents are an alternative.[7] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Generally cleaner reactions; byproduct is HMPA (carcinogenic) for BOP.[7][9] | Use PyBOP or PyAOP to avoid HMPA formation. Can be used in excess to drive slow reactions.[7] |
Table 2: Effect of Substrate Electronic Modification on Preventing Di-acylation [4]
| Linker Structure | Modification | Ratio of Mono-acylated to Di-acylated Product |
| Diaminobenzoic Acid Linker | None | 65 : 35 |
| Diaminonicotinic Acid Linker | Introduction of a pyridyl nitrogen | 99 : 1 |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/OxymaPure to Minimize Side Reactions
-
Preparation : Dissolve the carboxylic acid (1.0 equiv) and OxymaPure (1.1 equiv) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Activation : Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 equiv) to the mixture and stir for 10-15 minutes to allow for the formation of the active ester.
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Coupling : In a separate flask, dissolve the primary amine (1.0 equiv) and a non-nucleophilic base such as DIEA (1.5 equiv) in the same solvent.
-
Reaction : Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.
-
Completion : Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
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Workup : Upon completion, quench the reaction with water and perform a standard aqueous workup to remove the water-soluble urea byproduct and excess reagents.[10]
Visualizations
Caption: Troubleshooting workflow for preventing di-acylated byproducts.
Caption: Reaction pathways for desired mono-acylation vs. undesired di-acylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting poor separation in HPLC analysis of nitroaromatic compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of nitroaromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor separation of nitroaromatic compounds?
Poor separation in the HPLC analysis of nitroaromatic compounds often stems from several factors:
-
Co-elution of structural isomers: Many nitroaromatic compounds are structural isomers (e.g., 2,4-dinitrotoluene and 2,6-dinitrotoluene), which have very similar physicochemical properties, making them difficult to separate on a standard C18 column.[1][2]
-
Inappropriate mobile phase composition: The choice and ratio of organic solvents (e.g., methanol, acetonitrile) in the mobile phase significantly impact selectivity. For instance, methanol can enhance π-π interactions with phenyl-based stationary phases, improving the separation of aromatic compounds, while acetonitrile can sometimes decrease these interactions.[1]
-
Suboptimal column chemistry: While C18 columns are widely used, they may not provide the best selectivity for nitroaromatics. Phenyl-Hexyl columns, for example, offer additional π-π interaction mechanisms that can improve the resolution of these compounds.[1]
-
Incorrect column temperature: Temperature affects analyte retention times and can alter selectivity. An inconsistent or suboptimal column temperature can lead to poor reproducibility and inadequate separation.[3][4][5]
-
Improper sample preparation: The presence of interfering compounds from the sample matrix can obscure or co-elute with the target analytes.[6]
Q2: How can I improve the resolution between critical pairs of nitroaromatic isomers?
Improving the resolution of isomeric pairs requires a systematic approach to method development:
-
Optimize the stationary phase: Consider using a Phenyl-Hexyl column to leverage π-π interactions, which can provide better selectivity for aromatic compounds compared to a standard C18 phase.[1]
-
Adjust the mobile phase: Experiment with different organic modifiers. Methanol is often preferred with phenyl columns as it can enhance the π-π interactions that aid in separating aromatic isomers.[1] You can also adjust the mobile phase pH, as this can alter the ionization state of certain analytes and affect their retention.[7][8]
-
Fine-tune the column temperature: Systematically vary the column temperature. While higher temperatures generally reduce retention times, they can also change the selectivity of the separation, sometimes improving the resolution of closely eluting peaks.[3][4]
-
Modify the gradient profile: If using a gradient method, adjusting the gradient slope and duration can improve the separation of complex mixtures.[9]
Q3: My retention times are drifting. What should I do?
Retention time drift can be caused by several factors. A logical troubleshooting workflow can help identify the root cause.
-
Check the mobile phase preparation: Ensure the mobile phase is prepared consistently and is properly degassed. Inconsistent mobile phase composition is a common cause of shifting retention times.[7][10]
-
Verify column equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.[11]
-
Control the column temperature: Unstable column temperature is a frequent cause of retention time variability. Use a column oven to maintain a constant temperature. A general rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.[12][13]
-
Inspect the HPLC system: Check for leaks in the pump, injector, and fittings. Also, ensure the pump is delivering a consistent flow rate.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume.[11] |
| Secondary Interactions | For basic compounds, add a competing base like triethylamine (TEA) to the mobile phase or use a base-deactivated column. For acidic compounds, adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa.[7] |
| Column Contamination/Damage | Backflush the column with a strong solvent. If the problem persists, replace the column frit or the entire column.[11][14] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject a smaller volume.[7] |
Issue 2: Inconsistent Peak Areas
Possible Causes and Solutions:
| Cause | Solution |
| Injector Issues | Check for air bubbles in the syringe or sample loop. Ensure the injector needle is correctly aligned and not partially blocked.[10] |
| Sample Degradation | Some nitroaromatics, like Tetryl, can be unstable in certain solvents or at specific pH values. Prepare samples fresh and consider acidification if necessary.[2] |
| Incomplete Sample Loop Filling | Ensure the injection volume is appropriate for the loop size and that the loop is being completely filled. |
| Detector Fluctuation | Check the detector lamp for stability and ensure it has had adequate warm-up time. |
Experimental Protocols
Example HPLC Method for Nitroaromatic Explosives (Modified from EPA Method 8330B)
This method is suitable for the analysis of common nitroaromatic and nitramine explosives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A primary C18 column (e.g., 4.6 x 150 mm, 5 µm) and a confirmation Phenyl column.[15]
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 50:50 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30°C (or optimized for best resolution).
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.[15]
-
Sample Preparation (for soil): Extract the sample with acetonitrile in an ultrasonic bath, filter the extract, and dilute with water as needed before injection.[2]
-
Standard Preparation: Prepare a working standard mixture in acetonitrile. For example, dilute a stock solution to 10 ppm.
Visual Troubleshooting Workflows
References
- 1. agilent.com [agilent.com]
- 2. epa.gov [epa.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. uhplcs.com [uhplcs.com]
- 12. lcms.cz [lcms.cz]
- 13. chromtech.com [chromtech.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
How to select the right solvent for 2-Chloro-6-nitrobenzamide recrystallization
This guide provides technical support for researchers, scientists, and drug development professionals on selecting the appropriate solvent for the recrystallization of 2-Chloro-6-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal of recrystallization is to purify the solid this compound. This process involves dissolving the impure compound in a suitable hot solvent and then allowing it to cool, which causes the purified compound to crystallize while the impurities remain dissolved in the solvent.
Q2: What are the characteristics of an ideal solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a large amount of this compound when hot.
-
Low solubility at low temperatures: As the solvent cools, the solubility of this compound should decrease significantly, allowing for the formation of pure crystals.
-
Does not react with the compound: The solvent must be chemically inert towards this compound.
-
Volatile enough for easy removal: The solvent should have a relatively low boiling point to be easily evaporated from the surface of the purified crystals.
-
Non-toxic and readily available: For practical and safety reasons, the solvent should be low in toxicity and commonly available in a laboratory setting.
Q3: Which solvents are generally recommended for the recrystallization of aromatic amides like this compound?
A3: Based on the principle of "like dissolves like," polar organic solvents are generally good candidates for recrystallizing polar compounds such as aromatic amides. For compounds structurally similar to this compound, ethanol is a commonly used and effective solvent for recrystallization.[1] Other potential solvents and solvent systems to consider include acetone, acetonitrile, and mixtures like ethyl acetate/hexane.[1][2]
Q4: What should I do if my compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this, you can try the following:
-
Add a small amount of additional hot solvent to the oiled-out mixture to ensure it is fully dissolved.
-
Allow the solution to cool more slowly to encourage crystal formation.
-
Use a lower-boiling point solvent if possible.
-
Try a different solvent or a solvent pair.
Troubleshooting Guide: Solvent Selection for this compound
This troubleshooting guide provides a systematic approach to selecting the optimal solvent for the recrystallization of this compound.
| Issue | Potential Cause | Recommended Action |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough or is a poor solvent for the compound at all temperatures. | Try a more polar solvent. Refer to the Solvent Properties table below for suggestions. |
| Compound dissolves in the cold solvent. | The solvent is too good a solvent for the compound. | Try a less polar solvent or a solvent pair where one solvent is a poor solvent for the compound. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble even at low temperatures. | Concentrate the solution by boiling off some of the solvent. Try cooling the solution in an ice bath. If crystals still do not form, consider a different, less effective solvent. |
| Very low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. |
| Crystals are colored or appear impure. | The chosen solvent did not effectively leave impurities in the solution. | Consider a different solvent with different polarity. A second recrystallization may be necessary. The use of activated carbon during the hot filtration step can sometimes remove colored impurities. |
Data Presentation: Properties of Potential Solvents
The following table summarizes the physical properties of common laboratory solvents that could be suitable for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Considerations |
| Ethanol | 78.4 | 24.5 | Flammable liquid and vapor. |
| Methanol | 64.7 | 32.7 | Toxic if swallowed, in contact with skin, or if inhaled. Flammable. |
| Acetone | 56.5 | 20.7 | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Acetonitrile | 81.6 | 37.5 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. |
| Ethyl Acetate | 77.1 | 6.0 | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Isopropanol | 82.5 | 18.3 | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Water | 100 | 80.1 | Non-flammable and non-toxic. Generally, aromatic amides have low solubility in water.[3] |
| Hexane | 68.7 | 1.88 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. |
Experimental Protocols: Solvent Screening for Recrystallization
This protocol outlines the steps to experimentally determine the best solvent for the recrystallization of this compound.
Objective: To identify a solvent that dissolves this compound when hot but not when cold.
Materials:
-
Small quantity of crude this compound
-
A selection of test solvents from the table above
-
Small test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the test solvent dropwise (starting with ~0.5 mL) at room temperature.
-
Agitate the mixture (e.g., by flicking the test tube or using a vortex mixer) for about 30 seconds.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for recrystallization.
-
-
Hot Solubility Test:
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube.
-
Continue to add the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent used. An ideal solvent will dissolve the compound near its boiling point.
-
-
Crystallization Test (Cooling):
-
Once the compound is fully dissolved in the hot solvent, allow the test tube to cool slowly to room temperature.
-
Observe if crystals form. The formation of a good yield of crystals indicates a potentially suitable solvent.
-
If no crystals form at room temperature, place the test tube in an ice bath for 10-15 minutes to induce crystallization.
-
-
Evaluation:
-
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields a good recovery of crystals upon cooling.
-
If a single solvent is not ideal, consider a solvent pair. This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear and allowed to cool. A common example for similar compounds is ethyl acetate/hexane.[2]
-
Mandatory Visualization
Caption: Workflow for the selection of a suitable recrystallization solvent.
References
Validation & Comparative
HPLC vs. GC-MS for Purity Analysis of 2-Chloro-6-nitrobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical and pharmaceutical development. For the compound 2-Chloro-6-nitrobenzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that can be employed. However, the choice between them depends on the specific analytical requirements, including the nature of potential impurities and the desired level of sensitivity and specificity. This guide provides a comprehensive comparison of these two methods, supported by experimental protocols and data, to aid in selecting the most suitable technique for the purity analysis of this compound.
Executive Summary
High-Performance Liquid Chromatography (HPLC) is generally the more suitable and robust method for the routine purity analysis of this compound. This is primarily because, as a polar and likely non-volatile compound, it is well-suited to HPLC's separation mechanism without the need for high temperatures that could cause degradation.[1][2] GC-MS, while offering high specificity, is better suited for volatile and thermally stable compounds.[3] For this compound, GC-MS may require derivatization to increase volatility and prevent thermal decomposition in the hot injector port, adding complexity to the sample preparation.[4]
Comparative Data
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. | Best for volatile and thermally stable compounds; may require derivatization for polar analytes.[3][5] |
| Principle of Separation | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, often driven by polarity.[1] | Based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, primarily driven by boiling point and polarity.[2] |
| Selectivity | Good, based on retention time and UV-Vis spectra. Can be enhanced with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.[6] | Excellent, as it combines chromatographic separation with mass spectral data, providing high-confidence identification of the analyte and impurities.[6] |
| Sensitivity | Good with a UV-Vis detector. Can be very high with an MS detector (LC-MS).[4] | Very high, especially when operating in Selected Ion Monitoring (SIM) mode.[4][6] |
| Analysis Time | Typically 15-30 minutes per sample.[6] | Typically 15-30 minutes per sample.[6] |
| Impurity Identification | Tentative identification is possible by comparing retention times with standards. Definitive identification requires an MS detector (LC-MS).[6] | Excellent, as the mass spectrum of each impurity can be compared against spectral libraries (e.g., NIST) for positive identification.[6] |
| Sample Preparation | Simple dissolution in a suitable solvent, followed by filtration. | May require derivatization to increase volatility and thermal stability, adding complexity. Simple dissolution is possible if the compound is sufficiently volatile and stable.[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the routine purity analysis and quantification of this compound.
Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (optional, for improved peak shape).[7]
-
Reference Standard: A well-characterized reference standard of this compound of known purity.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation.
-
Solvent A: Water with 0.1% formic acid (v/v)
-
Solvent B: Acetonitrile with 0.1% formic acid (v/v)[7]
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 85% B
-
20-25 min: 85% B
-
25-27 min: 85% to 30% B
-
27-30 min: 30% B[7]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.[7]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to a concentration of approximately 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the identification and quantification of volatile impurities in this compound and for confirming the identity of the main compound.
Instrumentation and Reagents:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Reagents: Dichloromethane or Ethyl Acetate (GC grade), Helium (99.999% purity).
-
Reference Standard: A well-characterized reference standard of this compound.
GC-MS Conditions:
-
Injector Temperature: 280°C[7]
-
Injection Mode: Split (e.g., 20:1 split ratio) to avoid overloading the column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold at 300°C for 5 minutes[7]
-
-
Transfer Line Temperature: 280°C[7]
-
MS Conditions:
Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL. Prepare a series of calibration standards by serial dilution.[8]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration of approximately 1 mg/mL.[8]
-
Filtration: Filter all solutions through a 0.22 µm syringe filter into GC vials.[8]
Workflow Diagrams
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Alternative reagents to 2-Chloro-6-nitrobenzamide for synthesizing benzylamines
For researchers, scientists, and professionals in drug development, the synthesis of substituted benzylamines is a cornerstone of constructing a wide array of pharmacologically active molecules. While 2-chloro-6-nitrobenzamide serves as a precursor to a specific class of benzylamines, a broader perspective on alternative synthetic strategies is crucial for versatility and optimization. This guide provides an objective comparison of the three primary methods for synthesizing benzylamines: reductive amination of benzaldehydes, reduction of benzonitriles, and direct amination of benzyl halides. The performance of these methods is compared using quantitative data from peer-reviewed sources, supported by detailed experimental protocols and reaction pathway diagrams.
Performance Comparison of Benzylamine Synthesis Routes
The selection of an optimal synthetic route to a target benzylamine depends on several factors, including the availability of starting materials, the nature of substituents on the aromatic ring, and desired scalability. The following table summarizes quantitative data for the synthesis of benzylamines via different precursors, highlighting the impact of the synthetic route on reaction yield and conditions.
| Target Product | Starting Material | Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Benzaldehyde | Reductive Amination | NH₃, H₂, Graphene-coated Ni-NiO catalyst | Methanol | 90 | 4 | 99.7 | [1] |
| Benzylamine | Benzyl Chloride | Direct Amination | 28% aq. NH₃ | None | 30-34 | 4 | 60.7 | [2] |
| 4-Methoxybenzylamine | 4-Methoxybenzaldehyde | Reductive Amination | NH₃, H₂, Al-Ni-Fe ternary catalyst | Methanol | 75-85 | 12 | 95.8 | [3] |
| 4-Methoxybenzylamine | 4-Methoxybenzonitrile | Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | Room Temp. | 12 | High (not specified) | [4] |
| N-Benzyl-2,4,5-trichloroaniline | 2,4,5-Trichloroaniline, Benzaldehyde | Reductive Amination | α-picoline-borane, Acetic Acid | Methanol | Room Temp. | 2 | 95 | [5] |
| N-Butyl-N-p-chlorobenzylamine | p-Chlorobenzaldehyde, n-Butylamine | Reductive Amination | H₂, Co-containing composites | Methanol | 100 | Not specified | 60-89 | [6] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental chemical transformations for the three major benzylamine synthesis routes.
Caption: Reductive amination pathway for benzylamine synthesis.
Caption: Synthesis of benzylamines via nitrile reduction.
Caption: Direct amination of benzyl halides to form benzylamines.
Experimental Protocols
The following are detailed experimental methodologies for the key synthetic routes discussed.
Protocol 1: Reductive Amination of 4-Methoxybenzaldehyde
This protocol is adapted from a patented method for the synthesis of 4-methoxybenzylamine.[3]
Materials:
-
4-Methoxybenzaldehyde (300g)
-
Methanol (900g)
-
Aluminum-nickel-iron ternary catalyst (30g)
-
Liquid ammonia (150g)
-
Hydrogen gas
-
Nitrogen gas
-
Hydrogenation kettle
Procedure:
-
Charge a hydrogenation kettle with 900g of methanol and 300g of 4-methoxybenzaldehyde.
-
Add 30g of the aluminum-nickel-iron ternary catalyst to the mixture.
-
Seal the hydrogenation kettle and purge the system with nitrogen gas.
-
While stirring at 25-35°C, introduce 150g of liquid ammonia.
-
Pressurize the system with hydrogen gas to 1.0-1.5 MPa.
-
Increase the temperature to 75-85°C and continue stirring for 12 hours, maintaining the hydrogen pressure.
-
After the reaction is complete, cool the kettle and depressurize.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate and purify by distillation to obtain 4-methoxybenzylamine.
Protocol 2: Catalytic Hydrogenation of 4-Methoxybenzonitrile
This protocol is based on a general procedure for the catalytic hydrogenation of substituted benzonitriles.[4]
Materials:
-
4-Methoxybenzonitrile (4.0g, 30.0 mmol)
-
Ethanol (50 mL)
-
10% Palladium on carbon (0.4g, 10 wt%)
-
Hydrogen gas
-
Celite
Procedure:
-
In a high-pressure reaction vessel, dissolve 4.0g of 4-methoxybenzonitrile in 50 mL of ethanol.
-
Carefully add 0.4g of 10% palladium on carbon to the solution.
-
Seal the reaction vessel and flush with hydrogen gas three times to remove air.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol (2 x 10 mL).
-
The combined filtrate contains the 4-methoxybenzylamine product.
Protocol 3: Direct Amination of Benzyl Chloride
This protocol is a classic method for the synthesis of benzylamine from benzyl chloride.[2]
Materials:
-
28% Aqueous ammonium hydroxide (810g)
-
Benzyl chloride (84.3g)
-
49% Aqueous sodium hydroxide (52.3g)
-
Diethyl ether (200g)
-
Sodium chloride
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and agitator, place the entire volume of aqueous ammonium hydroxide.
-
Add the benzyl chloride dropwise over a period of two hours with constant stirring, maintaining the temperature between 30-34°C.
-
Allow the reaction to proceed for an additional two hours to ensure completion.
-
Add the equimolecular quantity of caustic soda solution.
-
Allow the mixture to separate into an aqueous and an oily layer.
-
Separate the oily layer and steam distill it until no further oily constituent is visible in the condensed distillate.
-
Saturate the distillate with sodium chloride and extract with diethyl ether.
-
Evaporate the ether from the extract to obtain crude benzylamine, which can be further purified by distillation.
Concluding Remarks
The synthesis of benzylamines can be effectively achieved through several alternative routes, each with its own set of advantages and disadvantages.
-
Reductive amination of benzaldehydes is a high-yielding and versatile one-pot procedure that is applicable to a wide range of substrates.[4] It is often the method of choice for laboratory-scale synthesis due to its mild conditions and efficiency.[4][5]
-
The reduction of benzonitriles provides a direct route to primary benzylamines and can be particularly useful when the corresponding benzaldehyde is unstable or difficult to handle.[4] Catalytic hydrogenation is a common and effective method for this transformation.[4]
-
Direct amination of benzyl halides is an industrially important and straightforward method.[4] However, it often leads to the formation of mixtures of primary, secondary, and tertiary amines, which can complicate purification and lower the yield of the desired primary benzylamine.[2][4]
The choice of the most appropriate synthetic strategy will ultimately be guided by the specific requirements of the target molecule, including the nature of its substituents, the desired scale of the reaction, and the availability and cost of the starting materials. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxybenzylamine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01603D [pubs.rsc.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Chloro-6-nitrobenzamide using NMR Spectroscopy
For researchers, scientists, and professionals engaged in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the research and development process. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques for the structural elucidation of 2-Chloro-6-nitrobenzamide, a substituted benzamide of interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of the methodologies.
At a Glance: NMR Spectroscopy vs. Alternative Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the definitive structural elucidation of organic molecules in solution. Unlike other methods that provide information about molecular weight or functional groups, NMR offers a detailed map of the atomic connectivity within a molecule. This is achieved by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, within a strong magnetic field.
To provide a clear comparison, the following table summarizes the strengths and weaknesses of NMR spectroscopy alongside two common alternative techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed carbon-hydrogen framework, connectivity, stereochemistry | Unambiguous structure determination, non-destructive | Lower sensitivity, relatively expensive instrumentation |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample requirement | Isomers can be difficult to distinguish, destructive |
| Infrared (IR) Spectroscopy | Vibrational transitions of molecular bonds | Presence of functional groups | Fast, inexpensive, simple sample preparation | Limited information on overall molecular structure |
Structural Confirmation of this compound: The NMR Evidence
The structural confirmation of this compound by NMR spectroscopy relies on the analysis of the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra. The predicted NMR data for this compound in a common deuterated solvent, such as DMSO-d₆, is presented below.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on established empirical models and serve as a guide for interpreting experimental spectra.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 8.2 - 8.4 | d (doublet) | 1H |
| H-4 | 7.8 - 8.0 | t (triplet) | 1H |
| H-5 | 8.0 - 8.2 | d (doublet) | 1H |
| -NH₂ | 7.5 - 8.5 (broad) | s (singlet) | 2H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 132 - 135 |
| C-2 | 130 - 133 |
| C-3 | 128 - 131 |
| C-4 | 133 - 136 |
| C-5 | 125 - 128 |
| C-6 | 148 - 151 |
| C=O | 165 - 168 |
Experimental Protocol for NMR Analysis
A standardized protocol is essential for acquiring high-quality NMR data. The following procedure outlines the key steps for the analysis of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. Instrument Setup:
- The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.
- Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the spectral width, number of scans, relaxation delay, and pulse sequence.
3. Data Acquisition:
- Acquire the ¹H NMR spectrum. This is typically a rapid experiment.
- Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, this experiment requires a longer acquisition time.
- (Optional but Recommended) Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to further confirm the connectivity between protons and carbons.
4. Data Processing and Analysis:
- Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the neighboring proton environments.
- Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
Visualizing the Workflow and Logic
To better illustrate the process of structural confirmation, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical connections in the data analysis.
Caption: Experimental workflow for NMR-based structural confirmation.
Caption: Logical flow from NMR data to structural confirmation.
The Buchwald-Hartwig Amination: A Modern Alternative to Chloroacetamide Reagents for C-N Bond Formation in Drug Discovery
For researchers, scientists, and drug development professionals, the efficient and reliable formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. The choice of synthetic methodology can significantly impact yield, purity, substrate scope, and ultimately, the pace of drug discovery. This guide provides an objective comparison between the palladium-catalyzed Buchwald-Hartwig amination and the use of traditional chloroacetamide reagents for the formation of C-N bonds, supported by experimental data and detailed protocols.
The introduction of nitrogen-containing functional groups is a critical step in the synthesis of a vast number of pharmaceutical agents. These groups play a pivotal role in modulating the physicochemical properties of drug candidates, including their solubility, lipophilicity, and metabolic stability. Historically, classical methods such as nucleophilic substitution with alkyl halides, including chloroacetamide reagents, have been employed. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering a powerful and versatile alternative.[1]
At a Glance: Buchwald-Hartwig vs. Chloroacetamide Alkylation
| Feature | Buchwald-Hartwig Amination | N-Alkylation with Chloroacetamide |
| Bond Formed | Aryl/Heteroaryl C-N | Alkyl C-N |
| Reaction Type | Palladium-catalyzed cross-coupling | Nucleophilic substitution (SN2) |
| Substrate Scope (Amines) | Broad: primary, secondary, anilines, heterocycles[2] | Generally primary and secondary amines |
| Substrate Scope (Electrophile) | Aryl/heteroaryl halides and triflates[3] | Chloroacetamide |
| Reaction Conditions | Mild to moderate (often RT to 100 °C)[2] | Variable, can require elevated temperatures |
| Catalyst | Palladium catalyst and a ligand[2] | Typically uncatalyzed, may use a base |
| Functional Group Tolerance | Generally high, but some groups can be problematic[2] | Moderate, can be sensitive to base and nucleophilicity |
| Key Advantages | Broad scope, high yields, good functional group tolerance | Simple reagents, no metal catalyst |
| Key Disadvantages | Cost of catalyst and ligands, sensitivity to air/moisture | Limited to forming N-CH₂C(O)NHR bond, potential for over-alkylation[4] |
Reaction Mechanisms and Workflows
The fundamental difference between these two methods lies in their reaction mechanisms. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center, while N-alkylation with chloroacetamide is a direct nucleophilic substitution.
Buchwald-Hartwig Amination: A Catalytic Approach
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl or heteroaryl halide (or triflate) and an amine.[2] The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst.[1][2]
N-Alkylation with Chloroacetamide: A Classic SN2 Reaction
N-alkylation of an amine with chloroacetamide is a classical nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion and forming a new C-N bond. This reaction is typically promoted by a base to deprotonate the amine, increasing its nucleophilicity.
Comparative Experimental Data
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Various Amines
| Entry | Aryl Halide | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | Pd(OAc)₂ (1), (S)-PhanePhos (1.5) | NaOtBu | Toluene | 80 | 18 | 98 |
| 2 | 4-Chloroanisole | Morpholine | Pd₂(dba)₃ (1), XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 95 |
| 3 | 2-Chloropyridine | Aniline | [Pd(cinnamyl)Cl]₂ (1), cataCXium A (2) | NaOtBu | Toluene | 100 | 3 | 92 |
| 4 | 4-Bromoacetophenone | Pyrrolidine | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ | Dioxane | 110 | 12 | 88 |
Data compiled from various sources for illustrative purposes.
Table 2: N-Alkylation of Amines with Chloroacetamide Derivatives
| Entry | Amine | Chloroacetamide Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Aniline | N-Phenyl-2-chloroacetamide | NaHCO₃ | Ethyl Acetate/H₂O | RT | 12 | >90[4] | | 2 | Piperidine | 2-Chloro-N-(4-chlorophenyl)acetamide | K₂CO₃ | DMF | 80 | 6 | 85 | | 3 | Morpholine | 2-Chloro-N-phenylacetamide | Et₃N | Acetonitrile | Reflux | 4 | 78 | | 4 | Benzylamine | 2-Chloroacetamide | K₂CO₃ | Ethanol | Reflux | 8 | 70 |
Data compiled and extrapolated from various sources for illustrative purposes.[4][5][6]
Detailed Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example for the palladium-catalyzed amination of an aryl bromide with a primary aliphatic amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary aliphatic amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Josiphos-type ligand (e.g., CyPF-tBu, 0.04 mmol, 4 mol%)[7]
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl bromide and anhydrous toluene via syringe.
-
Add the amine via syringe and seal the tube.
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation with Chloroacetamide
This protocol provides a general method for the N-alkylation of an amine with a chloroacetamide derivative.
Materials:
-
Amine (1.0 mmol)
-
Chloroacetamide derivative (1.1 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine, chloroacetamide derivative, and potassium carbonate.
-
Add DMF and stir the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Logical Workflow: Method Selection
The choice between Buchwald-Hartwig amination and N-alkylation with a chloroacetamide reagent depends on the desired final product and the complexity of the starting materials.
Conclusion
Both the Buchwald-Hartwig amination and N-alkylation with chloroacetamide reagents have their merits in the synthesis of nitrogen-containing compounds. The Buchwald-Hartwig amination stands out for its broad substrate scope and high efficiency in forming challenging aryl and heteroaryl C-N bonds, making it an invaluable tool in modern drug discovery.[8] While the palladium catalyst and ligands represent an additional cost, the ability to rapidly access diverse chemical space often justifies the investment.
N-alkylation with chloroacetamide, on the other hand, is a more classical and cost-effective method for introducing a specific N-glycinamide moiety. Its simplicity and avoidance of transition metals can be advantageous in certain contexts. However, its scope is inherently limited to the structure of the chloroacetamide reagent, and it may face challenges with sterically hindered or less nucleophilic amines.
For drug development professionals, a thorough understanding of both methodologies is crucial for making informed decisions in the design and execution of synthetic routes. The Buchwald-Hartwig amination often provides a more general and powerful solution for the construction of diverse amine libraries, while N-alkylation with chloroacetamide remains a viable option for specific structural motifs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Validating the Structure of Synthesized 2-Chloro-6-nitrobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target molecule is a cornerstone of chemical and pharmaceutical research. However, synthesis is only the first step; rigorous structural validation is paramount to ensure the compound's identity and purity, preventing costly errors in downstream applications. This guide provides a comparative framework for validating the structure of synthesized 2-Chloro-6-nitrobenzamide, contrasting it with potential isomeric impurities and starting materials. Detailed experimental protocols and data interpretation are provided to assist researchers in confirming the successful synthesis of their target compound.
Spectroscopic and Chromatographic Validation
A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The following table summarizes the expected and experimental data for the target molecule and key alternatives that may arise during synthesis.
Table 1: Comparative Spectroscopic and Chromatographic Data
| Technique | This compound (Target) | 2-Chloro-5-nitrobenzamide (Isomer) [1] | 2-Chloro-6-nitrobenzoic Acid (Starting Material) | Notes |
| ¹H NMR (ppm) | Expected: Aromatic protons (δ 7.5-8.0), Amide protons (broad, δ 7.5-8.5) | Experimental: Aromatic protons (δ 7.7-8.7), Amide protons (broad) | Aromatic protons (δ 7.6-8.1), Carboxylic acid proton (broad, δ >10) | The substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons. The presence of a carboxylic acid proton at a high chemical shift is a clear indicator of unreacted starting material. |
| ¹³C NMR (ppm) | Expected: Carbonyl (δ ~165-170), Aromatic carbons (δ 120-150) | Experimental: Carbonyl (δ ~165), Aromatic carbons (δ 124-148) | Carbonyl (δ ~165-170), Aromatic carbons (δ 125-150) | The chemical shifts of the aromatic carbons are sensitive to the positions of the chloro and nitro groups. |
| IR (cm⁻¹) | Expected: N-H stretch (2 peaks, ~3400, 3200), C=O stretch (~1660), N-O stretch (~1530, 1350) | Experimental: N-H stretch, C=O stretch (~1670), N-O stretch | O-H stretch (broad, ~2500-3300), C=O stretch (~1700), N-O stretch (~1530, 1350) | The broad O-H stretch of the carboxylic acid is a key differentiating feature. The amide N-H stretches (typically two bands) are characteristic of a primary amide. |
| Mass Spec (m/z) | Expected: Molecular ion [M]⁺ at ~200/202 (isotope pattern) | Molecular ion [M]⁺ at 200.58 | Molecular ion [M]⁺ at ~201/203 (isotope pattern) | The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. |
| TLC (Rf) | Varies with solvent system | Varies with solvent system | Typically more polar (lower Rf) than the amide | Thin-layer chromatography is a rapid and effective method to check for the presence of the more polar starting material. |
Potential Impurities and Byproducts
During the synthesis of this compound, several impurities and byproducts may form. It is crucial to be able to distinguish the target compound from these alternatives.
-
Unreacted Starting Material (2-Chloro-6-nitrobenzoic Acid): The most common impurity. Its presence can be readily identified by the characteristic broad O-H stretch in the IR spectrum and the downfield carboxylic acid proton in the ¹H NMR spectrum.
-
Positional Isomers: Depending on the synthetic route, other isomers such as 2-Chloro-5-nitrobenzamide or 2-Chloro-3-nitrobenzamide could be formed. Their spectroscopic data will be subtly different from the target compound, particularly in the aromatic region of the NMR spectra due to different substitution patterns.
-
Di-acylated Products: In some synthetic procedures, over-acylation can lead to the formation of di-acylated byproducts, which would have a significantly different molecular weight and NMR spectrum.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and identify the connectivity of atoms.
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
A greater number of scans will be required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analyze the mass-to-charge ratio (m/z) of the resulting ions.
-
Look for the molecular ion peak and the characteristic isotopic pattern for chlorine.
-
Workflow and Logic Diagrams
To visualize the process of validation and the relationship between the target compound and potential alternatives, the following diagrams are provided.
References
Comparison of different synthetic routes for substituted nitrobenzoic acids
For Researchers, Scientists, and Drug Development Professionals
Substituted nitrobenzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and other functional materials. The strategic placement of the nitro group and other substituents on the benzoic acid core dictates the molecule's reactivity and ultimate application. The selection of an appropriate synthetic route is therefore a critical decision, balancing factors such as yield, purity, scalability, and the availability of starting materials. This guide provides an objective comparison of the most common synthetic strategies for preparing substituted nitrobenzoic acids, supported by experimental data and detailed protocols.
Key Synthetic Strategies
The synthesis of substituted nitrobenzoic acids primarily revolves around three main strategies:
-
Direct Nitration of Substituted Benzoic Acids: This is a straightforward approach where a substituted benzoic acid is treated with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the aromatic ring.
-
Oxidation of Substituted Nitrotoluenes: In this method, a substituted nitrotoluene is used as the starting material, and the methyl group is oxidized to a carboxylic acid. A variety of oxidizing agents can be employed, each with its own advantages and disadvantages.
-
Nucleophilic Aromatic Substitution (SNAr): This strategy is particularly useful for introducing a variety of nucleophiles onto a nitro-substituted aromatic ring that already possesses a good leaving group, such as a halogen.
-
Sandmeyer Reaction: This versatile reaction allows for the conversion of an aryl amine to a wide range of functional groups, including halides and cyano groups. By starting with an aminobenzoic acid, one can introduce a nitro group precursor which can then be converted to the desired nitrobenzoic acid.
Performance Comparison of Synthetic Routes
The following tables summarize quantitative data for the synthesis of various substituted nitrobenzoic acids via different routes, allowing for a direct comparison of their performance.
Table 1: Synthesis of Mononitrated Benzoic Acids
| Target Compound | Starting Material | Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| p-Nitrobenzoic Acid | p-Nitrotoluene | Oxidation | Sodium Dichromate/H₂SO₄ | Gentle boiling, ~1 hour | 82 - 86 | [1] |
| p-Nitrobenzoic Acid | p-Nitrotoluene | Oxidation | 15% aq. HNO₃ | 175°C | 88.5 | [1] |
| p-Nitrobenzoic Acid | p-Nitrotoluene | Oxidation | KMnO₄/PEG-600 | 95°C, 3 hours | 51.6 | [1] |
| m-Nitrobenzoic Acid | Benzoic Acid | Nitration | HNO₃/H₂SO₄ | 0 - 30°C | High | [2][3] |
| o-Nitrobenzoic Acid | o-Nitrotoluene | Oxidation | Nitric Acid | - | - | [4] |
Table 2: Synthesis of Dinitro and Halogenated Nitrobenzoic Acids
| Target Compound | Starting Material | Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 3,5-Dinitrobenzoic Acid | Benzoic Acid | Nitration | Fuming HNO₃/H₂SO₄ | Heat to 135-145°C | 54 - 58 | [5] |
| 3,5-Dinitrobenzoic Acid | Benzoic Acid | Nitration | Fuming HNO₃/H₂SO₄ | 80-135°C | 70 | [6] |
| 2-Chloro-5-nitrobenzoic Acid | o-Chlorobenzoic Acid | Nitration | 80% HNO₃/H₂SO₄ | Below 0°C, then 60°C | 92 | [7] |
| 4-(Methylamino)-3-nitrobenzoic Acid | 4-Chloro-3-nitrobenzoic Acid | SNAr | Methylamine | Reflux | High | [8][9] |
Experimental Protocols
Protocol 1: Nitration of Benzoic Acid to m-Nitrobenzoic Acid
This protocol is a general procedure for the electrophilic aromatic substitution of benzoic acid.[10][11]
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice/water/salt bath to 0°C or less, slowly add concentrated sulfuric acid to concentrated nitric acid. For every 1 gram of benzoic acid, use 1 mL of concentrated H₂SO₄ and 0.67 mL of concentrated HNO₃. Keep this mixture cold.
-
Preparation of the Reaction Mixture: In a separate large beaker, cool concentrated sulfuric acid (2.5 mL for each gram of benzoic acid) to 0°C or less.
-
Reaction: Slowly add the dry solid benzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 5°C. To this paste-like mixture, add the cold nitrating mixture dropwise.
-
Work-up: After the addition is complete, stir the mixture in the ice bath for another 10-15 minutes. Pour the mixture over a slurry of approximately 100 g of ice and 100 mL of water. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.
Protocol 2: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid using Sodium Dichromate
This classical method provides a reliable synthesis of p-nitrobenzoic acid.[1][12]
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, combine 680 g of sodium dichromate and 1500 mL of water.
-
Addition of Reactants: Add 230 g of p-nitrotoluene to the mixture. While stirring, slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The heat of dilution will initiate the oxidation.
-
Reaction Completion: The reaction is typically complete in about 1 hour under gentle boiling.
-
Work-up: After the reaction, the crude p-nitrobenzoic acid is isolated. To remove chromium salts, the crude product is warmed with dilute sulfuric acid and then filtered.
-
Purification: The product is dissolved in a 5% sodium hydroxide solution, filtered to remove any remaining chromium hydroxide and unreacted nitrotoluene, and then reprecipitated by the addition of acid.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-3-nitrobenzoic Acid
This general protocol can be adapted for various nucleophiles.[13]
-
Reaction Setup: In a suitable solvent, dissolve the nucleophile (1.2-1.5 mmol).
-
Addition of Base and Reactant: Add the base (2.5 mmol) and stir for 10-15 minutes at room temperature. Then, add 2-bromo-3-nitrobenzoic acid (1.0 mmol) and a copper catalyst (0.1-0.2 mmol).
-
Reaction: Heat the mixture to a temperature between 100-150°C. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature and pour it into a stirred mixture of ice and dilute HCl.
-
Isolation: Collect the precipitated product by filtration or extract with an appropriate organic solvent. The organic extract is then washed, dried, and concentrated.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. fvs.com.py [fvs.com.py]
- 4. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
FTIR Spectroscopy for Functional Group Identification: A Comparative Guide for 2-Chloro-6-nitrobenzamide
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 2-Chloro-6-nitrobenzamide with related compounds. It is intended for researchers, scientists, and drug development professionals, offering objective data and experimental protocols to aid in the identification and characterization of this molecule.
Predicted FTIR Spectral Data for this compound
The following table summarizes the predicted vibrational frequencies for the key functional groups in this compound. These predictions are based on established group frequency ranges from spectroscopic literature.
| Wave Number (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3400 and ~3200 | Strong, Broad | N-H Asymmetric & Symmetric Stretching | Primary Amide (-CONH₂) |
| ~3100-3000 | Medium-Weak | C-H Stretching | Aromatic Ring |
| ~1680-1650 | Strong, Sharp | C=O Stretching (Amide I) | Primary Amide (-CONH₂)[1][2] |
| ~1620-1590 | Medium | N-H Bending (Amide II) | Primary Amide (-CONH₂)[1][3] |
| ~1600-1450 | Medium-Weak | C=C Stretching | Aromatic Ring[4][5] |
| ~1550-1475 | Strong | N-O Asymmetric Stretching | Nitro Group (-NO₂)[4][6] |
| ~1360-1290 | Strong | N-O Symmetric Stretching | Nitro Group (-NO₂)[4][6] |
| ~1400 | Medium | C-N Stretching (Amide III) | Primary Amide (-CONH₂)[2][7] |
| ~800-700 | Strong | C-Cl Stretching | Aryl Halide |
| ~900-675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring (Substitution Pattern)[4][5] |
Comparative FTIR Data Analysis
This section compares the expected FTIR absorption bands of this compound with its parent molecule, Benzamide, and a positional isomer, 2-Chloro-5-nitrobenzamide, to highlight the influence of substituent groups on the vibrational frequencies.
| Functional Group | Benzamide (Reference) | This compound (Predicted) | 2-Chloro-5-nitrobenzamide (Reference) | Key Observations |
| N-H Stretch (Amide) | ~3400, ~3200 cm⁻¹ | ~3400, ~3200 cm⁻¹ | ~3400, ~3200 cm⁻¹ | The N-H stretching frequencies are relatively insensitive to the ring substituents.[3][8] |
| C=O Stretch (Amide I) | ~1660 cm⁻¹ | ~1680-1650 cm⁻¹ | ~1680 cm⁻¹ | The presence of electron-withdrawing groups (Cl, NO₂) can slightly increase the C=O frequency. |
| N-O Asymmetric Stretch | N/A | ~1550-1475 cm⁻¹ | ~1530 cm⁻¹ | This strong band is a clear indicator of the nitro group's presence.[4][6] |
| N-O Symmetric Stretch | N/A | ~1360-1290 cm⁻¹ | ~1350 cm⁻¹ | A second strong band confirming the nitro functional group.[4][6] |
| C-Cl Stretch | N/A | ~800-700 cm⁻¹ | ~800-700 cm⁻¹ | A strong absorption in the fingerprint region indicating the C-Cl bond. |
Experimental Protocol: FTIR Analysis of Solid Samples
This protocol details the standard procedure for acquiring FTIR data for a solid compound like this compound using the KBr pellet method.[9]
Objective: To obtain a high-quality infrared spectrum of a solid sample for functional group identification.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (150-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Procedure:
-
Sample Preparation:
-
Gently grind ~200 mg of dry KBr powder in an agate mortar to a fine consistency.
-
Add 1-2 mg of the this compound sample to the mortar.
-
Mix thoroughly with the pestle until the sample is evenly dispersed in the KBr matrix, resulting in a homogenous, fine powder.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet die.
-
Ensure the surface is level and re-assemble the die.
-
Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is commonly recorded in the 4000 cm⁻¹ to 400 cm⁻¹ range.[9]
-
-
Data Processing:
-
The resulting spectrum is processed by the instrument's software, which performs a Fourier transform on the interferogram to produce the final absorbance or transmittance spectrum.
-
Analyze the spectrum by identifying the wave numbers of key absorption peaks and comparing them to known functional group correlation tables.
-
Visualization of the FTIR Analysis Workflow
The following diagram illustrates the logical steps involved in identifying functional groups in a molecule like this compound using FTIR spectroscopy.
References
- 1. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 2-Chloro-6-nitrobenzamide and 2-Bromo-6-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-chloro-6-nitrobenzamide and its bromo-analogue, 2-bromo-6-nitrobenzamide. The selection of the appropriate halogen-substituted starting material is a critical decision in multi-step synthesis, impacting reaction conditions, yields, and overall process efficiency. This document aims to provide an objective comparison based on established principles of organic chemistry to aid in this selection process.
The core of this comparison lies in the differing nature of the carbon-halogen bond (C-Cl vs. C-Br) and its influence on the kinetics of common synthetic transformations, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Both this compound and 2-bromo-6-nitrobenzamide feature an electron-withdrawing nitro group positioned ortho to the halogen. This substituent strongly activates the aromatic ring towards nucleophilic attack, making SNAr a predominant reaction pathway.[1][2]
Data Presentation: A Comparative Overview
| Feature | This compound | 2-Bromo-6-nitrobenzamide | Rationale |
| Relative Reactivity | Lower | Higher | The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, leading to a lower activation energy for bond cleavage in the rate-determining step of many reactions.[3] |
| Reaction Conditions | Typically requires more forcing conditions (higher temperatures, longer reaction times, stronger bases/nucleophiles). | Generally proceeds under milder conditions (lower temperatures, shorter reaction times). | The higher intrinsic reactivity of the bromo-analogue allows for the desired transformation to occur under less harsh conditions, which can be advantageous for preserving sensitive functional groups elsewhere in the molecule.[3] |
| Product Yields | May result in lower to comparable yields depending on the reaction conditions. | Often provides higher yields, particularly under mild conditions. | The lower reactivity of the chloro-analogue can lead to incomplete conversion or the formation of side products, especially if forcing conditions are required. |
| Cost-Effectiveness | Generally more cost-effective as a starting material. | Typically more expensive than the chloro-analogue. | The choice between the two may involve a trade-off between the cost of the starting material and the overall process efficiency (e.g., energy consumption, catalyst loading, and purification costs). |
| Applicability | Suitable for many transformations, but may require optimization of reaction conditions. | Preferred for reactions where mild conditions are crucial or for less reactive coupling partners. | The enhanced reactivity of the bromo-compound makes it a more versatile substrate for a wider range of nucleophiles and coupling partners.[3] |
Experimental Protocols: A Representative Nucleophilic Aromatic Substitution
The following is a representative protocol for a nucleophilic aromatic substitution reaction with a primary amine. This type of reaction is expected to clearly demonstrate the reactivity differences between the two compounds.
Reaction: Synthesis of N-substituted-2-amino-6-nitrobenzamides.
Materials:
-
This compound or 2-Bromo-6-nitrobenzamide (1.0 equivalent)
-
Primary amine (e.g., benzylamine) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 equivalents)
-
Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound or 2-bromo-6-nitrobenzamide.
-
Add the polar aprotic solvent (e.g., DMF) to dissolve the starting material.
-
Add the primary amine and the base to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C for the chloro-analogue, potentially lower for the bromo-analogue).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The reaction with 2-bromo-6-nitrobenzamide is anticipated to proceed at a faster rate and potentially at a lower temperature compared to the reaction with this compound. This could translate to a higher isolated yield of the desired product for the bromo-analogue under identical reaction conditions and time.
Mandatory Visualization
The following diagrams illustrate the generally accepted mechanism for nucleophilic aromatic substitution (SNAr), which is the key reaction pathway for these compounds, and a logical workflow for the comparative experiment.
References
A Comparative Guide to the Purity Assessment of 2-Chloro-6-nitrobenzamide by HPLC Area Percent Method
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) for the Comprehensive Purity Assessment of 2-Chloro-6-nitrobenzamide.
The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). For this compound, a key building block in various synthetic pathways, rigorous purity analysis is essential to identify and quantify impurities that may affect downstream processes and product quality. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1][2] This guide provides a detailed comparison of the HPLC area percent method with other analytical techniques, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methodologies
The selection of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput. While HPLC is a cornerstone technique, other methods like Gas Chromatography (GC) and spectroscopic techniques also play important roles in comprehensive purity assessment.[3][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectroscopic Methods (e.g., qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] | Provides structural information and quantification based on nuclear magnetic resonance signals.[3] |
| Applicability | Ideal for non-volatile, semi-volatile, and thermally unstable compounds like this compound.[4][5] | Best suited for volatile and thermally stable compounds. May require derivatization for less volatile compounds.[1] | Applicable to a wide range of compounds; does not require chromatographic separation for quantification. |
| Primary Use | Purity and impurity profiling, suitable for a wide range of potential impurities including starting materials, by-products, and degradants.[5][6] | Analysis of volatile impurities, residual solvents, and certain process-related impurities.[1][4] | Absolute purity determination without the need for a specific reference standard of the analyte.[3] |
| Specificity | High, especially with photodiode array (PDA) detectors that provide spectral information for peak purity analysis.[6] | High, particularly when coupled with a Mass Spectrometer (MS) detector for definitive peak identification.[4] | Very high, provides detailed structural information for both the main component and impurities. |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds like this compound.[6] | High, especially with detectors like Flame Ionization Detector (FID) and Electron Capture Detector (ECD).[7] | Generally lower sensitivity compared to chromatographic methods for trace impurity detection. |
Experimental Protocols
Proposed HPLC Method for Purity Assessment of this compound
This section details a robust reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3][5] |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size.[4] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile[4] |
| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-27 min: 80-30% B27-30 min: 30% B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 10 µL[4] |
Standard and Sample Preparation:
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent.[5]
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.[5]
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[5]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[8]
Data Analysis: Area Percent Method
The purity of the sample is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component (this compound) by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase provides good hydrophobic retention for the aromatic structure of this compound and its potential impurities.[4]
-
Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of compounds with a range of polarities, ensuring that both polar and non-polar impurities can be detected.[4]
-
UV Detection at 254 nm: The aromatic and nitro-substituted nature of this compound results in strong absorbance at 254 nm, providing good sensitivity for detection.[4]
Performance Comparison and Validation Parameters
The following table summarizes the expected performance characteristics of the proposed HPLC method compared to a potential GC method, based on typical validation parameters outlined in ICH guidelines.[9]
| Parameter | HPLC-UV | GC-FID | Typical Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Peak purity index (from DAD) ≥ 0.99. No interference from blank/placebo at the retention time of the analyte.[9] | Resolution factor ≥ 1.5 between the analyte and closest eluting peak.[9] | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999[10] | ≥ 0.995 | A linear relationship should be demonstrated across the analytical range. |
| Range | 80-120% of the target concentration for assay.[9] | Dependent on the specific application and impurity levels. | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0%[9] | 95.0 - 105.0% | The closeness of test results obtained by the method to the true value. |
| Precision (RSD%) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%[9] | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0% | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1[9] | Signal-to-Noise ratio ≥ 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | Signal-to-Noise ratio ≥ 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process using HPLC.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Interrelationship of HPLC parameters and performance outcomes.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Chloro-6-nitrobenzamide
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-Chloro-6-nitrobenzamide. The following guidance is based on the safety profiles of structurally similar compounds, including 2-Chloro-6-nitrobenzaldehyde, 2-Nitrobenzamide, and other chloro-nitroaromatic compounds. It is imperative to treat this compound as a potentially hazardous substance and handle it with the utmost care in a controlled laboratory environment.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content includes operational plans for handling and disposal, personal protective equipment (PPE) recommendations, and a summary of hazard information derived from analogous compounds.
Anticipated Hazards
Based on the hazard profiles of structurally related chemicals, this compound is anticipated to present the following risks:
-
Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][6]
Quantitative Data from Structurally Similar Compounds
The following table summarizes key quantitative data from safety data sheets of compounds structurally similar to this compound. This information should be used as a conservative estimate of the potential hazards.
| Property | Value | Analogous Compound | Source(s) |
| Oral LD50 | 268 mg/kg (Rat) | 1-Chloro-2-nitrobenzene | --INVALID-LINK-- |
| 476 mg/kg (Rat) | 4-Nitrobenzamide | --INVALID-LINK-- | |
| Dermal LD50 | 400 mg/kg (Rabbit) | 1-Chloro-2-nitrobenzene | --INVALID-LINK-- |
| Melting Point | 165 - 168 °C | 2-Chloro-5-nitrobenzoic acid | --INVALID-LINK-- |
| Boiling Point | 246 °C | 1-Chloro-2-nitrobenzene | --INVALID-LINK-- |
| Partition Coefficient (log Pow) | 2.03 | 2-Chloro-5-nitrobenzoic acid | --INVALID-LINK-- |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic workflow is crucial for the safe handling of this compound. The following procedural steps and PPE requirements are designed to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated.[5] | Prevents skin contact and potential irritation or absorption. |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[4][5] Ensure a proper fit. | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Skin and Body Protection | A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is advised. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid outside of a certified chemical fume hood or if dust is generated.[4][5] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation. |
Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect unreacted this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container for halogenated organic compounds.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not pour down the drain.[7][8]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[8]
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Keep containers tightly closed when not in use.[8]
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[1][4][8] Follow all local, regional, and national regulations for hazardous waste disposal.
Decontamination
-
Glassware and Equipment: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect the solvent rinse as halogenated liquid waste.
-
Work Surfaces: Wipe down all potentially contaminated work surfaces with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
Experimental Protocol: Synthesis of N-substituted this compound Derivatives
The following is a representative protocol for the functionalization of a chloro-nitroaromatic compound. This can be adapted for the synthesis of derivatives from this compound. All work should be conducted in a certified chemical fume hood with appropriate PPE.
Materials and Equipment
-
This compound (1 equivalent)
-
Desired primary or secondary amine (1.1 equivalents)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or acetonitrile.
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 equivalents) to the solution, followed by the base (2 equivalents).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-substituted derivatives.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
